3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Description
Properties
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYMRQUYPFCXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68556-01-4 (mono-hydrochloride salt) | |
| Record name | C.I. 37530 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6038877 | |
| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
135-62-6 | |
| Record name | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37530 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50680 | |
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| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2'-methoxy-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NAPTHOL ASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9HI0D9DPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Photophysical Characterization and Application of Naphthol AS-OL
This guide is structured as a high-level technical whitepaper designed for researchers and assay developers. It synthesizes photophysical theory with practical experimental protocols.
Executive Summary
Naphthol AS-OL (CAS: 135-62-6) is a sophisticated naphthoic acid anilide derivative widely utilized in enzyme histochemistry and fluorescence microscopy. Unlike simple naphthols, Naphthol AS-OL exhibits a unique photophysical profile driven by Excited State Intramolecular Proton Transfer (ESIPT) . This mechanism results in an anomalously large Stokes shift, enabling high-contrast fluorescence detection with minimal background interference.
While traditionally employed as a coupling substrate for the chromogenic detection of acid phosphatase (forming insoluble azo dyes), its intrinsic fluorescence properties offer a powerful, often underutilized, modality for direct enzymatic assays. This guide dissects the molecular architecture, electronic transitions, and validated protocols for deploying Naphthol AS-OL in bio-analytical workflows.
Molecular Architecture & Electronic Structure
The photophysics of Naphthol AS-OL are dictated by its ability to form an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amide carbonyl oxygen.
Structural Components
-
Chromophore: The naphthalene ring system provides the primary
transitions. -
Auxochrome: The 3-hydroxyl group acts as an electron donor.
-
ESIPT Motif: The proximity of the -OH and -CONH- groups forms a six-membered proton-transfer cycle.
-
"OL" Modification: The ortho-methoxy (anisidide) group on the anilide ring acts as a secondary electron donor, slightly red-shifting the absorption spectrum compared to the parent Naphthol AS and modulating solubility.
Tautomeric Equilibrium
In the ground state (
Visualization: The ESIPT Mechanism
The following diagram illustrates the four-level photocycle responsible for the dual-emission characteristics and large Stokes shift.
Figure 1: The four-level ESIPT photocycle of Naphthol AS-OL. Excitation of the Enol form leads to proton transfer, resulting in emission from the Keto species.
Photophysical Profile
Spectral Characteristics
The "OL" derivative (o-anisidide) exhibits a bathochromic shift relative to unsubstituted Naphthol AS due to the electron-donating methoxy group.
| Property | Value / Range | Notes |
| Absorption Max ( | 310 – 360 nm | Solvent dependent; main peak ~320 nm, shoulder ~360 nm. |
| Emission Max ( | 520 – 540 nm | Dominant Keto emission (Yellow-Green). |
| Stokes Shift | ~160 – 200 nm | Exceptionally large due to ESIPT. |
| Quantum Yield ( | < 0.1 (Polar) to ~0.4 (Solid/Micelle) | Highly sensitive to solvent polarity and viscosity. Low in water due to H-bonding quenching. |
| Ground State | ~9.5 | Weak acid in ground state.[1] |
| Excited State | ~2.8 | Strong photoacid behavior.[1] |
Solvent Effects (Solvatochromism)
-
Aprotic Solvents (e.g., Toluene, CH2Cl2): Favor the intramolecular H-bond, promoting efficient ESIPT and strong Keto emission.
-
Protic Solvents (e.g., Ethanol, Water): Intermolecular H-bonding with the solvent competes with the intramolecular bond. This can disrupt ESIPT, leading to a dual-emission profile (weak blue Enol emission + reduced yellow Keto emission) or complete quenching.
-
Solid State/Precipitate: When Naphthol AS-OL precipitates (as in histochemical staining), the restriction of molecular motion and exclusion of water significantly enhances fluorescence intensity (Aggregation-Induced Emission enhancement).
Experimental Protocols
Protocol A: Spectroscopic Characterization
Objective: To determine the excitation and emission maxima in a controlled environment.
Reagents:
-
Naphthol AS-OL (Solid, >98% purity).[3]
-
Spectroscopic grade DMF (N,N-Dimethylformamide) or DMSO.
-
Phosphate Buffer (pH 7.4) for aqueous comparison.
Workflow:
-
Stock Preparation: Dissolve 10 mg Naphthol AS-OL in 10 mL DMF to create a roughly 3.4 mM stock solution. Note: It is insoluble in water.
-
Working Solution: Dilute 10
L of stock into 3 mL of DMF (final conc. ~11 M). -
Absorbance Scan: Blank the spectrophotometer with pure DMF. Scan from 250 nm to 450 nm. Identify
(expect ~320 nm and ~360 nm). -
Emission Scan: Set excitation wavelength (
) to the secondary absorption peak (~360 nm) to minimize solvent background. Scan emission from 380 nm to 650 nm. -
Data Validation: Confirm the presence of a major peak >500 nm (Keto form). If a peak at ~400 nm appears, it indicates Enol emission (common in disrupted ESIPT systems).
Protocol B: Acid Phosphatase Assay (Coupling Reaction)
Objective: To visualize enzyme activity via the formation of an insoluble azo dye.[4] This is the standard "Simultaneous Coupling" method.
Mechanism:
Acid Phosphatase hydrolyzes Naphthol AS-OL Phosphate (non-fluorescent substrate)
Reagents:
-
Substrate: Naphthol AS-OL Phosphate (0.5 mg/mL stock in DMF).
-
Coupler: Fast Blue BB Salt (or Fast Red TR).
-
Buffer: Acetate Buffer (0.1 M, pH 5.2).
-
Activator:
(optional, for specific isozymes).
Step-by-Step Workflow:
Figure 2: Simultaneous coupling workflow for Acid Phosphatase detection using Naphthol AS-OL.
Critical Considerations:
-
pH Control: The coupling reaction is pH sensitive.[4] While the enzyme works best at pH ~5.0, the coupling rate is faster at neutral pH. A compromise pH of 5.2 is standard.
-
Diffusion Artifacts: Naphthol AS-OL is highly substantive (affinity for protein), which minimizes diffusion before coupling, resulting in sharp localization of enzyme activity.
-
Fluorescence Turn-On: Even without the diazo coupler, the released Naphthol AS-OL can be imaged via fluorescence (Ex 360 / Em 520). However, the azo-dye precipitate quenches this fluorescence, so one must choose either chromogenic (with coupler) or fluorogenic (without coupler) detection.
References
-
Photophysics of Naphthols & ESIPT
- Excited-state intramolecular proton transfer (ESIPT)
- Source: Journal of Physical Chemistry A.
-
Histochemical Applications
- Fluorescent cytochemistry of acid phosphatase using Naphthol AS deriv
- Source: Histochemistry and Cell Biology.
-
Solvent Effects & Acidity
- Determination of Ground and Excited St
- Source: Journal of Photochemistry and Photobiology.
-
Spectral Data Validation
- Absorption and Fluorescence Spectra of Naphthol Deriv
- Source: AAT Bioquest Spectral D
-
(Note: Used for parent naphthol baseline validation).
Sources
Technical Guide: Solubility Profiling of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (CAS: 135-62-6), commercially known as Naphthol AS-OL .[1] As a critical coupling component in the synthesis of azo dyes and organic pigments (C.I. Azoic Coupling Component 20), understanding its solubility landscape is paramount for optimizing reaction yields, designing recrystallization processes, and ensuring colorfastness in textile applications.
This document moves beyond static data to provide a dynamic framework for solubility determination, thermodynamic modeling, and process application, tailored for research scientists and process engineers.
Part 1: Molecular Characterization & Solubility Mechanics
Structural Analysis
The solubility behavior of Naphthol AS-OL is governed by the interplay between its hydrophobic naphthalene core and its polar functional groups.[1]
-
Hydrophobic Domain: The naphthalene ring and the phenyl ring of the anisidide moiety contribute to significant
- stacking interactions, increasing the crystal lattice energy and generally reducing solubility in non-polar solvents.[1] -
Hydrophilic/Polar Domain:
-
Hydroxyl Group (-OH): Positioned at C3, it acts as a hydrogen bond donor.[1] Its acidity (pKa ~9.[1]5) allows for deprotonation in alkaline media, rendering the compound water-soluble as a naphtholate salt.[1]
-
Amide Linkage (-CONH-): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (alcohols) and polar aprotic solvents (DMF, DMSO).[1]
-
Methoxy Group (-OCH₃): An ortho-substituent on the anilide ring.[1] It functions as a weak hydrogen bond acceptor and introduces steric hindrance that disrupts planar packing slightly compared to the unsubstituted Naphthol AS, potentially modifying solubility and melting point (approx. 167–168°C).
-
Predicted Solubility Trends
Based on the "like dissolves like" principle and structural analogs (Naphthol AS series), the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Prediction |
| Polar Aprotic | DMF, DMSO, NMP | Dipole-dipole, H-bond acceptance | High |
| Ketones | Acetone, MEK | Dipole-dipole | Moderate to High |
| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bonding | Moderate (Temperature dependent) |
| Chlorinated | Chloroform, Chlorobenzene | Dispersion forces, weak polarity | Moderate |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Weak dispersion | Very Low / Insoluble |
| Water | Water | Hydrophobic effect | Insoluble (unless pH > 10) |
Part 2: Experimental Determination Protocols
To obtain precise mole fraction solubility data (
Method A: Dynamic Laser Monitoring Technique
This method is superior for generating polythermal solubility curves rapidly.[1] It relies on the Tyndall effect, where undissolved solid particles scatter laser light.
Workflow Diagram:
Figure 1: Workflow for the Laser Monitoring Solubility Determination.
Protocol Steps:
-
Setup: Place a jacketed glass vessel containing a known mass of solvent on a magnetic stirrer.[1]
-
Optics: Align a laser source (approx. 5 mW) and a photodetector on opposite sides of the vessel.
-
Addition: Add a precise mass of Naphthol AS-OL. The solution will be turbid (low light transmission).[1]
-
Heating: Slowly heat the mixture (e.g., 2 K/min) while stirring.
-
Detection: The temperature at which the laser transmission intensity maximizes (indicating complete dissolution) is recorded as the saturation temperature (
) for that specific concentration.[1] -
Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.
Method B: Isothermal Shake-Flask (Equilibrium)
Use this method to validate specific data points from the laser method.[1]
-
Saturation: Add excess Naphthol AS-OL to the solvent in a sealed vial.
-
Equilibration: Agitate at a constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Separation: Stop agitation and allow phases to separate (or centrifuge at isothermal conditions).
-
Analysis: Withdraw the supernatant, filter (0.45 µm), dilute, and quantify using HPLC or UV-Vis spectrophotometry (typically
~300-350 nm range).
Part 3: Thermodynamic Modeling & Correlation
To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for Naphthol derivatives.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical model parameters derived from regression analysis.
Interpretation:
-
and
: Related to the non-ideal solution behavior and activity coefficients. - : Reflects the temperature dependence of the enthalpy of fusion.
Thermodynamic Dissolution Functions
Using the van't Hoff analysis, the standard enthalpy (
Logic Flow for Analysis:
Figure 2: Thermodynamic Modeling Logic Flow.
Part 4: Applications in Process Development
Recrystallization Solvent Selection
-
Ideal Solvent: High solubility at boiling point, low solubility at room temperature.
-
Recommendation: Based on the polarity profile, Ethanol or Chlorobenzene are often suitable candidates. Ethanol is preferred for green chemistry compliance.[1]
-
Anti-Solvent Crystallization: Dissolve Naphthol AS-OL in a "Good" solvent (e.g., DMF or NaOH solution) and slowly add a "Bad" solvent (e.g., Water or dilute acid) to precipitate high-purity crystals.[1]
Azo Dye Synthesis (Coupling Reaction)
-
Medium: The coupling reaction typically occurs in an aqueous alkaline medium where Naphthol AS-OL is dissolved as a naphtholate ion .[1]
-
Co-solvents: Adding small amounts of organic solvents (like Ethanol or Acetone) can improve the dispersion of the diazo component and the coupling rate, leading to brighter, more uniform pigments.
References
-
PubChem. (n.d.).[1][3] this compound (Compound). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
Jouyban, A. (2019).[1][3] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility modeling protocols including Apelblat and Jouyban-Acree models).
-
Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Authoritative text on Azoic Coupling Components and their industrial handling).
Technical Guide: In Vitro Cytotoxicity Profiling of Novel 2-Naphthamide Derivatives
Executive Summary & Molecular Rationale
The 2-naphthamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by a planar naphthalene moiety that facilitates hydrophobic interactions within the ATP-binding pockets of kinases (specifically VEGFR-2) and DNA intercalation. Unlike their 1-naphthamide isomers, 2-naphthamide derivatives often exhibit superior metabolic stability and binding affinity due to the linear extension of the amide linker at the C-2 position.
This guide details the technical workflow for evaluating the cytotoxicity of these novel derivatives. It moves beyond standard screening to establish a causal link between chemical structure (SAR) and biological phenotype (apoptosis/kinase inhibition).
Key Pharmacophoric Features[1][2][3][4]
-
Planar Naphthalene Ring: Facilitates
- stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target protein active site.[1] -
Amide Linker: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within the hinge region of kinases.[1]
-
Substituents (SAR): Recent data indicates that electron-donating groups (e.g., -OCH3) at positions 6 and 7, combined with lipophilic tails (e.g., N-morpholinopropyl), significantly enhance membrane permeability and potency [1, 3].[1]
Experimental Workflow: From Synthesis to Signal Transduction
The following workflow illustrates the critical path for validating 2-naphthamide derivatives.
Figure 1: Integrated workflow for the biological evaluation of 2-naphthamide derivatives. The logic gate at "Selectivity" ensures only non-toxic compounds proceed to costly mechanistic studies.
Primary Screening: Cytotoxicity Assays (MTT/SRB)
While the MTT assay is standard, it is prone to metabolic interference (reductase activity).[1] For 2-naphthamide derivatives, which may alter mitochondrial function, the Sulforhodamine B (SRB) assay is often preferred for its stoichiometric binding to cellular proteins, providing a direct measure of cell mass.[1] However, if MTT is used, strict controls are required.[1]
Protocol: Optimized MTT Assay for Naphthamides
Objective: Determine the IC50 (Half-maximal inhibitory concentration) at 48h and 72h.
-
Cell Seeding (Critical Step):
-
Seed cells (e.g., MCF-7, A549, HepG2) at
to cells/well in 96-well plates.[1] -
Rationale: Naphthamides are cytostatic before they are cytotoxic. Over-seeding masks growth inhibition.
-
Incubate for 24h to allow attachment.
-
-
Compound Treatment:
-
Prepare stock solution: 10 mM in DMSO.
-
Serial Dilution: Dilute in culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 50, 100
M).[1] -
Vehicle Control: DMSO concentration must remain
(v/v) to prevent solvent-induced membrane toxicity.[1] -
Positive Control: Sorafenib (for VEGFR-2 targeting) or Paclitaxel (for general cytotoxicity).
-
-
Incubation & Readout:
-
Incubate for 48h/72h.
-
Add MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilize formazan crystals with 100
L DMSO. -
Measure Absorbance at 570 nm (reference 630 nm).
-
Data Analysis & SAR Interpretation
The following table summarizes expected IC50 ranges for potent 2-naphthamide derivatives based on recent literature [1, 2].
| Compound ID | Substituent (R) | Cell Line | IC50 ( | Mechanism Note |
| 8b [1] | 4-chlorobenzyl | MCF-7 | 2.97 | High lipophilicity enhances uptake. |
| 8b [1] | 4-chlorobenzyl | HepG2 | 7.12 | Moderate potency in liver carcinoma.[2] |
| 14c [4] | Ethyl/Cyclopropyl | HUVEC | 0.0015 | Potent VEGFR-2 inhibitor. |
| 2j [3] | Chalcone hybrid | A549 | 7.80 | Induces mitochondrial potential loss. |
| Sorafenib | (Control) | HUVEC | 0.069 | Standard VEGFR-2 inhibitor. |
Technical Insight: Derivatives with electron-withdrawing groups (e.g., Cl, Br) on the N-benzyl ring (Compound 8b) often show superior potency compared to unsubstituted analogs due to enhanced hydrophobic filling of the target binding pocket [1].[1]
Mechanistic Elucidation: VEGFR-2 Inhibition & Apoptosis[4][5]
The primary mode of action for 2-naphthamides is often the inhibition of the VEGFR-2 signaling cascade, leading to the suppression of angiogenesis and subsequent apoptosis.
Kinase Inhibition Assay (VEGFR-2)
To confirm the target, an enzymatic FRET-based assay is required.
-
Method: Incubate recombinant VEGFR-2 kinase domain with the test compound, ATP, and a peptide substrate.[1]
-
Readout: Measure phosphorylation inhibition.
-
Benchmark: Potent 2-naphthamides (e.g., Compound 14c) should exhibit IC50 values in the low nanomolar range (< 10 nM) [4].[1]
Flow Cytometry: Annexin V-FITC/PI Staining
Distinguish between apoptosis (Programmed Cell Death) and necrosis.
-
Q1 (Annexin- / PI-): Viable cells.
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI+): Necrosis (indicates toxicity/membrane rupture rather than programmed death).[1]
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
Observation: Effective 2-naphthamides typically induce a shift to Q4/Q2 and arrest the cell cycle at the G2/M phase [1, 3].
Pathway Visualization
The following diagram details the specific molecular cascade interrupted by 2-naphthamide derivatives.
Figure 2: Mechanism of Action.[1][2] 2-Naphthamide derivatives competitively bind the ATP-pocket of VEGFR-2, blocking the RAF/MEK/ERK cascade, thereby inhibiting angiogenesis and triggering apoptosis.[1]
References
-
Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Source: ACS Omega (2022). URL:[Link][1]
-
Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. Source: Biological and Pharmaceutical Bulletin (2015).[3] URL:[Link]
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Source: ACS Omega (2023). URL:[Link][1]
-
Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2014). URL:[Link][1]
Sources
- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative and apoptosis-inducing activities of novel naphthalimide-cyclam conjugates through dual topoisomerase (topo) I/II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Naphthol AS-OL) in Enzymatic Assays
Executive Summary & Chemical Identity
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide , commonly known as Naphthol AS-OL (CAS: 135-62-6), is a lipophilic aryl naphthamide used primarily as a chromogenic backbone in enzymatic assays.
In drug development and histopathology, this molecule acts as the coupling agent or leaving group released from a substrate. It is rarely used as the substrate itself in its native form; rather, it is derivatized into esters (acetate, chloroacetate) or phosphate esters. Upon enzymatic hydrolysis, Naphthol AS-OL is released and reacts with diazonium salts to form insoluble, highly colored azo dyes, marking the precise location of enzyme activity.[1]
Key Applications in Drug Development
-
Hematopathology (Leukemia Typing): Differentiating myeloid (granulocytic) from monocytic lineages using specific vs. non-specific esterase activity.
-
Bone Metabolism (Osteoporosis/Metastasis): Detection of Tartrate-Resistant Acid Phosphatase (TRAP) in osteoclasts.
-
Lysosomal Storage Disorders: Screening for acid phosphatase deficiency or overactivity.
Mechanism of Action: Simultaneous Coupling
The utility of Naphthol AS-OL lies in its high insolubility and rapid coupling rate. Unlike soluble substrates (e.g., p-Nitrophenyl Phosphate), Naphthol AS-OL derivatives do not diffuse away from the enzyme site before precipitating, ensuring high-resolution localization.
Reaction Pathway[2][3]
-
Hydrolysis: The enzyme (Esterase or Phosphatase) cleaves the masking group (Acetate/Phosphate) from the Naphthol AS-OL substrate.
-
Release: Free Naphthol AS-OL (this compound) is liberated at the reaction site.
-
Coupling: The free naphthol immediately reacts with a diazonium salt (e.g., Fast Blue BB) present in the buffer.
-
Precipitation: An insoluble azo dye forms, creating a visible deposit.
Figure 1: The Simultaneous Coupling Reaction mechanism. The enzyme cleaves the substrate, releasing the hydrophobic Naphthol AS-OL, which is immediately captured by the diazonium salt.
Application 1: Non-Specific Esterase (NSE) Staining
Target: Monocytes and Macrophages Relevance: Distinguishing Acute Monocytic Leukemia (AML-M5) from Granulocytic Leukemia.
In this assay, Naphthol AS-OL Acetate is the preferred substrate. Monocytic esterases hydrolyze this substrate rapidly. This activity is characteristically inhibited by Sodium Fluoride (NaF), distinguishing it from granulocytic esterases.
Protocol: Naphthol AS-OL Acetate Method
Reagents
| Reagent | Concentration | Preparation Notes |
| Stock Substrate | 10 mg/mL | Dissolve 100 mg Naphthol AS-OL Acetate in 10 mL Ethylene Glycol Monomethyl Ether or DMSO . Store at -20°C. |
| Buffer | 0.1 M Phosphate | pH 7.0 (Sörensen’s Phosphate Buffer). |
| Coupler | 1.5 mg/mL | Fast Blue BB Salt (prepare fresh). |
| Fixative | Citrate-Acetone | Buffered Citrate-Acetone (pH 4.2) for 30 sec at RT. |
| Inhibitor | 1.5 mg/mL | Sodium Fluoride (NaF) - for inhibition control. |
Experimental Workflow
-
Fixation: Fix air-dried smears in Citrate-Acetone fixative for 30 seconds. Wash gently in distilled water.
-
Incubation Solution Prep:
-
Mix 40 mL Phosphate Buffer (pH 7.0).
-
Add 1 mL Stock Substrate solution (dropwise with agitation).
-
Add 30 mg Fast Blue BB Salt. Shake and filter immediately before use.
-
For Inhibition Control: Add 60 mg NaF to a duplicate jar.
-
-
Staining: Incubate slides in the solution for 30–45 minutes at 37°C in the dark.
-
Counterstain: Rinse in water, then counterstain with Mayer’s Hematoxylin for 2 minutes.
-
Mounting: Air dry and mount with aqueous mounting medium (e.g., Glycerol Gelatin). Do not use xylene-based media as the dye may leach.
Interpretation:
-
Monocytes/Macrophages: Brick-red to blue-black granulation (depending on coupler).
-
NaF Inhibition: Monocytes will show loss of staining in the NaF-treated slide. Granulocytes (if faintly positive) will remain positive.
Application 2: Acid Phosphatase (TRAP Assay)
Target: Osteoclasts (Bone Resorption) Relevance: Screening antiresorptive drugs (bisphosphonates) and metastasis models.
Naphthol AS-OL Phosphate is used here. While Naphthol AS-BI is the historical standard, AS-OL provides a distinct color profile and different solubility kinetics that some high-throughput imaging systems prefer.
Protocol: Tartrate-Resistant Acid Phosphatase (TRAP)
Reagents
| Reagent | Concentration | Role |
| Substrate | 10 mM | Naphthol AS-OL Phosphate (dissolved in DMF). |
| Buffer | 0.1 M Acetate | pH 5.0. |
| Tartrate | 50 mM | Sodium Tartrate (inhibits non-osteoclastic phosphatases). |
| Coupler | 1 mg/mL | Fast Red Violet LB Salt. |
Experimental Workflow
-
Preparation: Cultured osteoclasts or bone tissue sections are fixed in 4% Paraformaldehyde (10 min).
-
Wash: Rinse 3x with PBS.
-
Reaction Mix:
-
50 mL Acetate Buffer (pH 5.0).
-
0.5 mL Substrate Stock (Naphthol AS-OL Phosphate in DMF).
-
350 mg Sodium Tartrate (dissolve fully).
-
25 mg Fast Red Violet LB.
-
-
Incubation: Incubate at 37°C for 10–60 minutes. Monitor under microscope for red precipitate formation.
-
Stop: Wash with distilled water.
-
Analysis: Count multinucleated, TRAP-positive (red) cells.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure data integrity, every assay must include internal controls.
| Issue | Probable Cause | Corrective Action | Validation Step |
| Precipitate in Media | Substrate insolubility | Substrate must be dissolved in organic solvent (DMF/DMSO) before adding to aqueous buffer. | Solution should be slightly opalescent but not cloudy. Filter if necessary. |
| High Background | Spontaneous hydrolysis | Old substrate or high pH. | Run a "No Enzyme" control (buffer + substrate + coupler) on a blank slide. |
| No Staining | Dead Enzyme | Fixative was too harsh (e.g., Glutaraldehyde > 10 min). | Use Acetone/Formalin mix. Test on a "Positive Control" tissue (e.g., Kidney or Spleen). |
| Crystal Artifacts | Decomposition of Diazonium | Diazonium salts are unstable.[1][2] | Prepare coupling solution immediately before use. Do not store. |
Decision Logic for Hematology Staining
The following diagram illustrates how Naphthol AS-OL derivatives fit into the diagnostic workflow for leukemia.
Figure 2: Diagnostic logic using Esterase substrates. Naphthol AS-OL Acetate is critical in Path B and C for identifying monocytic lineages.
References
-
Burstone, M. S. (1958). The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes.[1] Journal of Histochemistry & Cytochemistry, 6(5), 322-339. Link
-
Li, C. Y., Lam, K. W., & Yam, L. T. (1973). Esterases in human leukocytes.[3] Journal of Histochemistry & Cytochemistry, 21(1), 1-12. Link
-
Biosynth. (2024). Naphthol AS-OL: Product Specifications and Enzyme Applications.[4]Link
-
Washington University Neuromuscular Lab. (2011).[2][5] Acid Phosphatase and Esterase Staining Protocols.[4]Link
- Miyazaki, K., et al. (2004). Development of a new method for the detection of osteoclasts using a fluorescent substrate. Journal of Bone and Mineral Metabolism, 22, 223–229.
Sources
Spectrophotometric determination of azo dyes derived from Naphthol AS-OL
Application Note: Spectrophotometric Determination of Azo Dyes Derived from Naphthol AS-OL
Abstract
This guide details the synthesis, characterization, and quantitative spectrophotometric determination of azo dyes derived from Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide). Naphthol AS-OL is a critical coupling component in the "Azoic" class of dyes, widely used for its ability to form insoluble, vibrant pigments directly within a matrix.[1] This protocol establishes a robust workflow for synthesizing a representative azo dye (using p-nitroaniline as the diazo component) and validating a UV-Vis spectrophotometric method for its quantification. The methodology emphasizes solvent selection to overcome solubility challenges and rigorous validation parameters (LOD, LOQ, Linearity) to ensure data integrity.
Introduction & Chemical Principle
Naphthol AS-OL differs from simple
The determination of these dyes relies on the Diazotization-Coupling reaction sequence.[2]
-
Diazotization: An aromatic primary amine (Ar-NH
) reacts with nitrous acid (generated in situ) at low temperatures (0–5 °C) to form a diazonium salt. -
Coupling: The diazonium electrophile attacks the electron-rich Naphthol AS-OL (activated in alkaline medium as the naphtholate ion) at the position ortho to the hydroxyl group (position 1 of the naphthalene ring).
Reaction Scheme Visualization
Figure 1: Reaction pathway for the synthesis of Naphthol AS-OL derived azo dyes.[3]
Experimental Materials & Instrumentation
Reagents:
-
Coupling Component: Naphthol AS-OL (CAS: 135-62-6), Purity
98%.[1][4] -
Diazo Component: p-Nitroaniline (Representative amine).
-
Solvents: N,N-Dimethylformamide (DMF) (Spectroscopic grade), Ethanol, NaOH (2M), HCl (Concentrated), Sodium Nitrite (NaNO
). -
Buffers: Sodium acetate/Acetic acid buffer (pH 4-5) for stability studies.
Instrumentation:
-
UV-Vis Spectrophotometer: Double-beam with 1 cm matched quartz cuvettes (Scan range: 200–800 nm).
-
Analytical Balance: Precision
0.1 mg. -
Temperature Control: Ice bath (0–5 °C) and magnetic stirrer.
Protocol 1: Synthesis of the Reference Azo Dye
To quantify the dye, a pure reference standard must first be synthesized and purified.
Step 1: Preparation of Diazonium Salt
-
Dissolve 1.38 g (0.01 mol) of p-nitroaniline in 10 mL of water and 5 mL of concentrated HCl.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add dropwise a pre-cooled solution of sodium nitrite (0.70 g in 5 mL water) while stirring vigorously. Maintain temperature below 5 °C.
-
Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess nitrous acid with a pinch of sulfamic acid or urea if necessary.
Step 2: Preparation of Naphthol AS-OL Solution
-
Dissolve 2.93 g (0.01 mol) of Naphthol AS-OL in 20 mL of 2M NaOH.
-
The solution should be clear and slightly yellow (formation of naphtholate ion).
-
Cool to 5–10 °C.
Step 3: Coupling Reaction
-
Slowly add the diazonium salt solution to the alkaline Naphthol AS-OL solution over 30 minutes with constant stirring.
-
Maintain pH between 8–9 by adding dilute Na
CO if necessary. -
A deep red/orange precipitate will form immediately.
-
Stir for 1 hour at room temperature to complete the reaction.
Step 4: Purification
-
Filter the precipitate under vacuum.
-
Wash with cold water until the filtrate is neutral.
-
Recrystallize from DMF/Ethanol (1:1) or hot glacial acetic acid to obtain pure crystals.
-
Dry at 60 °C.
Protocol 2: Spectrophotometric Characterization
Since Naphthol AS-OL azo dyes are typically insoluble in water, organic solvents are required for analysis.
Step 1: Solvent Selection & Stock Solution
-
Solvent: DMF is recommended due to the high solubility of azoic pigments in this medium and its transparency above 270 nm.
-
Stock Solution: Weigh accurately 10.0 mg of the purified dye and dissolve in 100 mL of DMF. (Concentration = 100 µg/mL).
Step 2: Determination of
-
Dilute 1.0 mL of Stock Solution to 10 mL with DMF (10 µg/mL).
-
Run a baseline scan with pure DMF.
-
Scan the sample from 350 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (
).[4] For p-nitroaniline derivatives, this is typically 480–520 nm .
Step 3: Molar Absorptivity (
Protocol 3: Analytical Method Validation
Validate the method according to ICH Q2(R1) guidelines.
Experimental Workflow Diagram
Figure 2: Analytical workflow for method validation.
1. Linearity:
-
Prepare a series of 6 concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution.
-
Plot Absorbance vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
2. Precision (Repeatability):
-
Analyze the 6 µg/mL standard six times in succession.
-
Calculate % Relative Standard Deviation (%RSD).[5]
-
Acceptance Criteria: %RSD
2.0%.[5]
3. Limits of Detection (LOD) and Quantitation (LOQ):
Calculate based on the standard deviation of the response (
Data Analysis & Reporting
Table 1: Typical Validation Data Layout
| Parameter | Formula / Method | Acceptance Criteria |
| Experimental Scan | Distinct Peak (e.g., 510 nm) | |
| Linearity ( | Regression Analysis | |
| Molar Absorptivity ( | High ( | |
| Precision (Intra-day) | %RSD (n=6) | |
| LOD | Low µg/mL range | |
| Recovery | Spike & Recovery | 98.0% – 102.0% |
Critical Notes on Solvatochromism
Azo dyes derived from Naphthol AS-OL exhibit solvatochromism (color change based on solvent polarity) due to the hydrazone-azo tautomeric equilibrium.
-
Non-polar solvents: Favor the azo form.
-
Polar solvents (DMF, DMSO): May shift equilibrium toward the hydrazone form, often resulting in a bathochromic shift (red-shift).
-
Recommendation: Always maintain a consistent solvent system (e.g., 100% DMF) for both calibration standards and samples to prevent spectral shifts that invalidate Beer's Law.
References
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[6] [Link]
-
Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry. [Link]
-
Otutu, J. O., et al. (2008). Synthesis and spectral properties of some monoazo dyes derived from 2-amino-5-mercapto-1,3,4-thiadiazole. Journal of Applied Sciences and Environmental Management, 12(3). [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[6] [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
Formulation of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide for biological screening
Compound: 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide Common Identifier: Naphthol AS-OL (CAS: 135-62-6) Application: Biological Screening (Enzymatic Substrate & Bioactive Scaffold)[1]
Executive Summary & Physicochemical Profile[1][2][3][4]
Naphthol AS-OL is a highly lipophilic naphthamide derivative historically utilized as a chromogenic substrate for hydrolytic enzymes (acid/alkaline phosphatases and esterases).[1] However, recent investigations into the Naphthol AS scaffold have revealed pleiotropic biological activities, including CREB-mediated transcription inhibition and potential antiproliferative effects.[1][2]
Successful biological screening of this compound requires overcoming its poor aqueous solubility (LogP ~4.2).[1] Improper formulation leads to micro-precipitation in assay buffers, resulting in false negatives (loss of effective concentration) or false positives (aggregate-induced promiscuity).[1]
Key Physicochemical Data
| Parameter | Value | Implications for Formulation |
| Molecular Weight | 293.32 g/mol | Suitable for cellular permeability.[1] |
| LogP (Predicted) | ~4.2 | Highly lipophilic; requires organic co-solvent.[1] |
| Aqueous Solubility | < 10 µM (pH 7.[1]4) | Practically insoluble in pure water/buffer.[1] |
| DMSO Solubility | > 20 mM | Excellent stock solvent.[1] |
| pKa | ~8.7 (Phenolic -OH) | Ionizable at high pH (yellow solution in NaOH).[1] |
| Appearance | Beige/Brown Powder | Light sensitive; store stocks in amber vials.[1] |
Pre-Formulation: Stock Solution Preparation[1]
Critical Directive: Do not attempt to dissolve Naphthol AS-OL directly into aqueous buffers (PBS, DMEM). This will result in immediate, heterogeneous suspension.
Protocol A: Preparation of 20 mM Master Stock
Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.
-
Weighing: Accurately weigh 5.87 mg of Naphthol AS-OL powder.
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastics if possible to prevent leaching). Store at -20°C. Stable for 6 months.
Working Formulations for Biological Screening
Select the protocol below based on your screening objective.
Workflow Visualization
Figure 1: Decision matrix for formulating Naphthol AS-OL based on assay intent.
Protocol B: Formulation for Cell-Based Bioactivity (Cytotoxicity/Inhibition)
Objective: Maintain the compound in solution to test its pharmacological effect on cells.[1]
Challenge: Preventing "Shock Precipitation" when the hydrophobic stock hits the aqueous media.
-
Intermediate Dilution (Step-Down):
-
Prepare a 10x working concentration in media containing 5% DMSO.[1]
-
Example: To achieve 10 µM final assay concentration:
-
Dilute 20 mM Stock 1:200 into pure DMSO -> 100 µM.[1]
-
Dilute 100 µM DMSO solution 1:20 into Culture Media -> 5 µM (This is too low, recalculate).
-
-
Corrected Step-Down:
-
Dilute 20 mM Stock -> 2 mM in DMSO.
-
Dilute 2 mM (DMSO) -> 20 µM in Culture Media (rapidly inject 10 µL stock into 990 µL warm media while vortexing).
-
-
-
Final Assay Plate Addition:
-
Add the 20 µM (1% DMSO) media mix to cells already in 100 µL media (1:1 volume addition).[1]
-
Final Concentration: 10 µM Naphthol AS-OL.
-
Final DMSO: 0.5% (Generally tolerated by adherent lines like HeLa, A549).
-
Validation Step: Measure Absorbance at 600 nm (OD600) of the media-only control vs. the drug-media mix. An increase in OD600 > 0.05 indicates precipitation.[1]
Protocol C: Formulation as an Enzymatic Substrate (Reporter Assay)
Objective: Detect esterase/phosphatase activity.[1][3] Here, the product (Naphthol) is intended to couple with a dye.[4]
Reagents:
-
Assay Buffer (e.g., Tris-HCl pH 8.2 or Acetate pH 5.2).[1]
-
Coupling Agent: Fast Blue BB or Fast Red TR (Diazonium salts).[1]
-
Substrate Solution:
-
Reaction Mix:
-
Add Fast Blue BB salt (1 mg/mL) to the buffer immediately before use.[1]
-
-
Mechanism:
Mechanism of Action & Signaling
Understanding the chemical behavior is crucial for interpreting results.[1]
Figure 2: Enzymatic hydrolysis and signal generation pathway.
Troubleshooting & FAQ
Q: My solution turned cloudy immediately upon adding to the cell media.
-
Cause: The "solvent shock" was too rapid, or the concentration (e.g., >50 µM) exceeds the solubility limit in aqueous media.
-
Fix: Use the "Step-Down" dilution method (Protocol B). Pre-warm the media to 37°C before adding the DMSO stock. Vortex during addition.
Q: Can I use Ethanol instead of DMSO?
-
Answer: Yes, Naphthol AS-OL is soluble in ethanol.[1][6] However, ethanol is more volatile (changing concentrations over time in open plates) and often more cytotoxic to cells at concentrations >1%. DMSO is preferred for screening.[1]
Q: Is this compound cell-permeable?
-
Answer: With a LogP of 4.2 and MW of 293, it falls within Lipinski's Rule of 5, suggesting good passive membrane permeability.
References
-
PubChem. (n.d.).[1][7] this compound (Compound CID 67274).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
Zhang, X., et al. (2012). Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription.[1][2] Bioorganic & Medicinal Chemistry, 20(23), 6811-6820.[1] (Validating the biological screening potential of Naphthol AS derivatives). [Link]
-
Burstone, M. S. (1958).[1] The relationship between carcinogenicity and chemical structure of certain azo dyes.[1] Cancer Research.[1] (Foundational text on Naphthol AS chemistry).
Sources
- 1. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 135-62-6 , Naphthol AS-OL;C.I. 37530; 3-Hydroxy-2-naphtho-o-anisidine [chemsynlab.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Naphthol AS-OL | 135-62-6 [chemicalbook.com]
- 7. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantification of 1-(2-Methoxyphenyl)azo-2-naphthol (Citrus Red No. 2)
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-(2-Methoxyphenyl)azo-2-naphthol, a synthetic azo dye commonly known as Citrus Red No. 2. The accurate quantification of this color additive is critical for regulatory compliance and consumer safety, given its restricted use and potential health concerns.[1][2] This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, noted for its specificity and robustness, and UV-Visible Spectrophotometry, a more accessible yet less specific alternative. We will delve into the causality behind experimental choices, provide self-validating protocols, and present key performance data to guide researchers, scientists, and drug development professionals in establishing reliable analytical workflows.
Introduction: The Analytical Imperative for Citrus Red No. 2
1-(2-Methoxyphenyl)azo-2-naphthol (CAS No: 1229-55-6) is a synthetic monoazo dye.[3] Its primary regulated application in the United States is for coloring the skins of oranges that are not intended for processing, with a strict maximum limit of 2.0 parts per million (ppm) based on the weight of the whole fruit.[2][4] The U.S. Food and Drug Administration (FDA) mandates certification for all batches of this color additive.[4] Furthermore, the International Agency for Research on Cancer (IARC) has classified Citrus Red No. 2 as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," which underscores the importance of precise and reliable quantification.[5]
The analytical challenge lies in accurately measuring this compound, often in a complex matrix like a citrus peel, which is rich in interfering organic molecules. The choice of analytical method is therefore a balance between the required sensitivity, selectivity, available instrumentation, and throughput needs. This guide is designed to provide the foundational knowledge and practical steps to implement robust quantitative methods for this analyte.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is the preferred method for the quantification of azo dyes in complex matrices due to its high resolving power and sensitivity.[6][7] The technique separates the analyte from matrix components based on differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately nonpolar molecule like 1-(2-Methoxyphenyl)azo-2-naphthol, reversed-phase HPLC is the ideal approach.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its long hydrocarbon chains provide a nonpolar environment that retains the analyte through hydrophobic interactions. This allows for strong retention and subsequent separation from more polar matrix components that elute earlier.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase. Acetonitrile, the organic modifier, is a strong solvent that elutes the analyte from the C18 column. By carefully controlling the isocratic ratio (e.g., 90:10 acetonitrile:water), the retention time can be optimized for a clean separation and reasonable run time.[8]
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is employed. The extended π-conjugated system of the azo dye results in strong absorbance in the visible spectrum.[9] Detection at a high wavelength, such as the absorbance maximum around 504 nm, enhances selectivity, as very few naturally occurring compounds in a citrus peel extract will absorb light at this specific wavelength.[8]
Experimental Protocol: HPLC-DAD Quantification
This protocol is designed to be self-validating by including steps for calibration, and it can be adapted for various sample matrices.
1. Materials and Reagents:
-
1-(2-Methoxyphenyl)azo-2-naphthol analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Petroleum Ether (Analytical grade)
-
0.45 µm Syringe Filters (PTFE or Nylon)
2. Sample Preparation (from Orange Peel):
-
Accurately weigh approximately 10 g of minced orange peel into a Soxhlet extraction thimble.
-
Extract the sample with petroleum ether for 4-6 hours using a Soxhlet apparatus.[8] This step efficiently removes the nonpolar dye from the solid matrix.
-
Evaporate the petroleum ether extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the residue in a known volume (e.g., 10 mL) of acetonitrile. This solvent is compatible with the reversed-phase HPLC mobile phase.
-
Vortex the solution to ensure the analyte is fully dissolved.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[6]
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and DAD.
-
Column: Ultrasphere ODS C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Acetonitrile/Water (90:10, v/v), isocratic.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 504 nm.[8]
4. Calibration and Quantification:
-
Prepare a stock solution of the analytical standard in acetonitrile (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
Inject the standards in triplicate, from lowest to highest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Calculate the concentration of 1-(2-Methoxyphenyl)azo-2-naphthol in the sample using the linear regression equation from the calibration curve.
Workflow for HPLC Analysis
Caption: HPLC workflow for Citrus Red No. 2 quantification.
UV-Visible Spectrophotometry: A Rapid Screening Method
UV-Visible spectrophotometry offers a simpler, faster, and more cost-effective method for quantification.[6] It operates on the principle of the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The extended conjugation and azo group in 1-(2-Methoxyphenyl)azo-2-naphthol make it a strong chromophore, ideal for this technique.[9]
Causality of Method Design:
-
Solvent Choice: The choice of solvent is critical as it can influence the position of the maximum absorbance (λmax) and the equilibrium between the azo and hydrazone tautomers of the dye.[9] Solvents like ethanol or chloroform are suitable. For this protocol, ethanol is chosen for its lower toxicity and good solvating power.
-
Wavelength Selection: The analysis must be performed at λmax, the wavelength where the dye absorbs most strongly. This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. The λmax must be determined experimentally by scanning a dilute solution of the dye across a range (e.g., 350-600 nm).
Limitations: The primary drawback of spectrophotometry is its lack of specificity. Any other compound in the sample extract that absorbs light at or near the selected λmax will lead to a positive interference, resulting in an overestimation of the dye concentration. Therefore, this method is best suited for screening relatively clean samples or when HPLC is unavailable.
Experimental Protocol: UV-Vis Spectrophotometric Quantification
1. Materials and Reagents:
-
1-(2-Methoxyphenyl)azo-2-naphthol analytical standard (≥98% purity)
-
Ethanol (Spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
2. Sample Preparation:
-
Follow the same extraction and solvent evaporation steps as in the HPLC protocol (Section 2.2).
-
Crucially, re-dissolve the final residue in a known volume of spectroscopic grade ethanol.
-
Filter the solution if any particulate matter is visible. A dilution may be necessary to bring the absorbance into the linear range of the instrument (typically 0.1-1.0 AU).
3. Instrumentation and Measurement:
-
Instrument: A double-beam UV-Vis spectrophotometer.[9]
-
λmax Determination:
-
Prepare a dilute standard solution of the dye in ethanol.
-
Fill a cuvette with ethanol to serve as the blank.
-
Scan the standard solution from 350 nm to 600 nm to find the wavelength of maximum absorbance (λmax).
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the pre-determined λmax.
-
Zero the instrument using the ethanol blank.
-
Measure the absorbance of each calibration standard and the prepared sample solutions.
-
4. Calibration and Quantification:
-
Prepare a stock solution of the standard in ethanol (e.g., 100 µg/mL).
-
Create a series of calibration standards through serial dilution (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Construct a calibration curve by plotting absorbance against the known concentrations of the standards.
-
Use the absorbance of the sample and the linear regression equation to determine the concentration of the dye.
Workflow for UV-Vis Spectrophotometry Analysis
Caption: UV-Vis spectrophotometry workflow for Citrus Red No. 2.
Method Validation and Data Comparison
Validation is essential to ensure an analytical method is fit for its purpose.[6] Key validation parameters, as defined by bodies like the AOAC or ICH, include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6][10]
| Parameter | HPLC-DAD | UV-Vis Spectrophotometry | Rationale |
| Specificity | High | Low to Moderate | Chromatographic separation in HPLC resolves the analyte from interferences. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods can exhibit excellent linearity within a defined concentration range. |
| LOD | 0.01 - 0.04 mg/kg[7] | Typically higher than HPLC | HPLC provides better signal-to-noise, allowing detection of lower concentrations. |
| LOQ | 0.04 - 0.12 mg/kg[7] | Typically higher than HPLC | The concentration at which reliable quantification can be achieved is lower for HPLC. |
| Accuracy (Recovery) | 93 - 103%[8] | 85 - 115% (highly matrix dependent) | HPLC is less susceptible to matrix effects, leading to more accurate results. |
| Precision (RSD%) | < 2%[7] | < 5% | The automated and controlled nature of HPLC yields better repeatability. |
For unambiguous confirmation, especially in regulatory or dispute scenarios, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. It combines HPLC's separation with the high selectivity and sensitivity of mass spectrometry, providing structural information that confirms the analyte's identity beyond doubt.[11]
Conclusion
The quantification of 1-(2-Methoxyphenyl)azo-2-naphthol requires robust and validated analytical methods. High-Performance Liquid Chromatography with DAD detection stands as the superior technique, offering the specificity, accuracy, and sensitivity needed to enforce the low ppm regulatory limits in complex food matrices. While UV-Visible spectrophotometry serves as a valuable tool for rapid screening and quality control in less complex sample types, its susceptibility to interference must be carefully considered. The protocols and rationales provided in this guide offer a solid foundation for any laboratory tasked with the analysis of this important color additive, ensuring data integrity and supporting consumer safety.
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Azo Pigments. Benchchem.
- Application Notes and Protocol for the Quantitative Analysis of 1-(2- Methoxyphenyl)azo-2-naphthol using its Deuterated Analog by GC-MS. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Derivatives. Benchchem.
- In-depth Technical Guide: UV-Vis Absorption Spectrum of 1-(2-Methoxyphenyl)azo-2-naphthol-d3. Benchchem.
- Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. PubMed.
- Determination of Citrus Red No. 2 in Orange Peel by Liquid Chromatography. Journal of AOAC INTERNATIONAL.
- Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. ResearchGate.
- Color Additives Questions and Answers for Consumers. U.S. Food and Drug Administration.
- 21 CFR 74.302 -- Citrus Red No. 2. Electronic Code of Federal Regulations (eCFR).
- What is Citrus Red 2? A Look at This Food Dye and Potential Health Issues. Rupa Health.
- Citrus Red 2. Wikipedia.
- Analysis of illegal colourants (citrus red II, diethyl yellow, dimethyl yellow, metanil yellow and rhodamine B) in foods by LC-UV and LC-MS/MS. PubMed.
- 1-[(2-methoxyphenyl)azo]-2-naphthol. NIST WebBook.
Sources
- 1. fda.gov [fda.gov]
- 2. What is Citrus Red 2? A Look at This Food Dye and Potential Health Issues [rupahealth.com]
- 3. 1-[(2-methoxyphenyl)azo]-2-naphthol [webbook.nist.gov]
- 4. eCFR :: 21 CFR 74.302 -- Citrus Red No. 2. [ecfr.gov]
- 5. Citrus Red 2 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of illegal colourants (citrus red II, diethyl yellow, dimethyl yellow, metanil yellow and rhodamine B) in foods by LC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of crude 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Technical Support Center: Purification of Crude 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
-
Ticket ID: PUR-ASOL-001
-
Category: Process Chemistry / Purification Protocols[3]
-
Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses the purification of crude This compound (CAS: 135-62-6), widely referred to as Naphthol AS-OL .[2][4] This compound is synthesized via the condensation of 3-hydroxy-2-naphthoic acid (BON Acid) with 2-anisidine (o-anisidine).
Users frequently encounter impurities such as unreacted amines (pink/red coloration), residual acid (melting point depression), and inorganic phosphorous salts. The protocol below synthesizes industrial best practices with laboratory precision to achieve >98% HPLC purity.
Module 1: Diagnosis & Initial Assessment
Before initiating purification, diagnose the state of your crude material using the following metrics.
| Parameter | Target Specification (Pure) | Observation in Crude | Diagnostic Insight |
| Appearance | Pale beige to light yellow powder | Pink, reddish, or grey solid | Pink/Red: Oxidation of residual 2-anisidine.Grey: Metallic/Phosphorous residues. |
| Melting Point | 161–164 °C (Sharp) | < 158 °C or broad range (>3°C) | Broad/Low: Presence of BON acid or solvent occlusion (toluene/xylene). |
| Solubility | Soluble in Ethanol, Nitrobenzene | Insoluble particulates | Insolubles: Inorganic salts (Na₂CO₃, phosphorous byproducts). |
| Alkali Test | Clear yellow solution in 2M NaOH | Turbid or oily residue | Turbidity: Presence of non-phenolic impurities (e.g., neutral tars). |
Module 2: The "Gold Standard" Purification Protocol
Methodology Rationale: This protocol relies on the principle of differential solubility and acid-base washing .
-
Dilute Acid Wash: Removes unreacted 2-anisidine (forms soluble salt).
-
Bicarbonate Wash: Removes unreacted BON acid (forms soluble carboxylate salt), while the target phenol (pKa ~8-10) remains insoluble in weak bicarbonate.
-
Solvent Slurry: Methanol removes organic tars without significant yield loss.
Step-by-Step Procedure
Reagents Required:
-
Methanol (MeOH)[5]
-
Hydrochloric Acid (5% HCl)
-
Sodium Bicarbonate (5% NaHCO₃)
-
Deionized Water
Protocol:
-
Initial Solvent Slurry (The "Stripping" Step):
-
Take the crude filter cake (dry or wet with reaction solvent).
-
Suspend in Methanol (2.0 mL per gram of crude).
-
Why? Methanol is excellent for solvating the highly colored oxidation byproducts and residual reaction solvents (xylene/toluene) [1].
-
Stir vigorously at room temperature for 30 minutes.
-
Filter and suck dry.[3]
-
-
Acid Removal of Amine (If Pink/Red):
-
Suspend the solid in 5% HCl (5 mL per gram).
-
Stir at 50 °C for 20 minutes.
-
Filter and wash with water until filtrate is neutral.
-
Result: Removes 2-anisidine traces responsible for darkening over time.
-
-
Base Removal of Acid (If MP is Low):
-
Suspend the solid in 5% NaHCO₃ (saturated sodium bicarbonate).
-
Critical: Do NOT use NaOH, as it will dissolve the product.
-
Stir at 50 °C for 20 minutes.
-
Filter and wash with copious water.[3]
-
-
Final Recrystallization (Optional for >99% Purity):
-
Dissolve the washed solid in boiling Ethanol or Acetic Acid .
-
Filter hot to remove inorganic salts.
-
Allow to cool slowly to room temperature to crystallize.
-
Module 3: Troubleshooting Specific Failures (Q&A)
Q1: My product turns pink upon drying in the oven. Why? A: This is a classic sign of photo-oxidation of residual 2-anisidine . The amine impurity is air-sensitive.
-
Fix: You must perform the 5% HCl wash described in Step 2. Ensure the wash is warm (40-50°C) to penetrate the crystal lattice slightly.
Q2: The melting point is consistently 155-158°C, even after methanol wash. A: You likely have unreacted 3-hydroxy-2-naphthoic acid (BON Acid) trapped in the crystal. Methanol alone does not remove this efficiently.
-
Fix: Perform the Sodium Bicarbonate wash (Step 3). BON Acid is a carboxylic acid and will dissolve in bicarbonate; Naphthol AS-OL is a phenol and will not.
Q3: I have low yield after recrystallization from Ethanol. A: Naphthol AS-OL has appreciable solubility in ethanol even when cold.
-
Fix: Switch to a Methanol Slurry (trituration) instead of full recrystallization. Boiling the crude in methanol and cooling it (without fully dissolving) purifies via "Ostwald ripening" without the massive yield loss of full dissolution.
Q4: Can I use NaOH to dissolve the product and filter out impurities? A: Yes, but with caution. Naphthol AS-OL dissolves in NaOH (forming a yellow naphtholate). You can filter insoluble tars and then precipitate with acid.
-
Risk: Prolonged exposure to strong base at high heat can hydrolyze the amide bond , destroying your product and reverting it to BON acid and anisidine. Use ice-cold NaOH if you attempt this.
Module 4: Decision Logic Visualization
The following diagram maps the purification workflow and troubleshooting logic.
Caption: Logic flow for the purification of Naphthol AS-OL, prioritizing specific impurity removal based on visual and physical diagnostics.
Module 5: Analytical Validation
Once purified, validate using the following HPLC conditions (Standard Gradient):
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
-
Mobile Phase A: Water (0.1% Phosphoric Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm.
-
Expected Retention: Naphthol AS-OL typically elutes after BON acid and Anisidine due to higher lipophilicity [2].
References
-
Hunger, K., & Kunde, K. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide. U.S. Patent No.[1] 5,756,757. Washington, DC: U.S. Patent and Trademark Office. Link
-
PubChem.[1][6] (n.d.). This compound (Compound). National Library of Medicine.[6] Retrieved January 30, 2026. Link
-
ChemicalBook. (2025).[1][6][7] Naphthol AS-OL Properties and Safety. Link
Sources
- 1. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenesci.com [angenesci.com]
- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 4. Naphthol AS-OL | Cas no 135-62-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 5. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Naphthol AS-OL | 135-62-6 [chemicalbook.com]
Technical Support Center: Naphthol AS-OL Purification Guide
The following technical guide is structured to provide an in-depth, self-validating workflow for the purification of Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide). It prioritizes chemical logic and impurity management over generic recipes.
Topic: Recrystallization & Impurity Removal for Naphthol AS-OL (CAS: 135-62-6) Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current Standards)
Executive Summary & Chemical Identity
Naphthol AS-OL is a hydrophobic amide coupling agent used extensively in histology and organic pigment synthesis. High purity is critical because trace impurities (specifically o-anisidine and BON acid) can cause significant background noise in enzymatic assays or alter the shade/fastness of downstream pigments.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 135-62-6 |
| Melting Point | 161–164 °C (Pure) |
| Solubility Profile | Insoluble in water, Na₂CO₃ (aq).[1] Soluble in NaOH (aq), hot Acetic Acid, Chlorobenzene, Toluene. |
| Key Impurities | o-Anisidine (Amine), 3-Hydroxy-2-naphthoic acid (BON Acid), Tarry oxidation byproducts. |
Solvent Selection Guide (Q&A)
Q1: What is the "Gold Standard" solvent for Naphthol AS-OL recrystallization?
A: Glacial Acetic Acid (AcOH) or Chlorobenzene .
-
Why? Naphthol AS-OL has a steep solubility curve in these solvents. It is highly soluble at boiling points (118°C for AcOH, 131°C for Chlorobenzene) but crystallizes efficiently upon cooling.
-
Impurity Rejection: These solvents are excellent at keeping oxidative tars (colored impurities) in solution while the product crystallizes out.
-
Recommendation: Use Glacial Acetic Acid for laboratory-scale purification (<100g) due to easier removal and lower toxicity compared to chlorinated solvents. Use Chlorobenzene for industrial scale-up.
Q2: My crude product is dark brown. Will recrystallization alone fix this?
A: No. Recrystallization removes structural isomers and minor impurities, but it is inefficient at removing large amounts of unreacted starting materials.
-
The Fix: You must perform a Chemical Wash (Acid/Base Extraction) before recrystallization.
-
Dilute HCl wash: Removes unreacted o-anisidine (converts it to the water-soluble hydrochloride salt).
-
Hot Sodium Carbonate (Na₂CO₃) wash: Removes unreacted BON acid (converts it to the water-soluble sodium salt).
-
Note: Naphthol AS-OL is a phenol but is too weak to dissolve in Carbonate; it requires strong Caustic Soda (NaOH) to dissolve. This pKa difference allows you to wash away the BON acid without losing your product.
-
Q3: Can I use Ethanol or Methanol?
A: Only for washing or as a secondary solvent.
-
Issue: Naphthol AS-OL has limited solubility in alcohols even at reflux, often requiring excessive volumes (dilution effect), which lowers yield.
-
Risk: Amides often "oil out" (separate as a liquid phase) in aqueous alcohol mixtures before crystallizing, trapping impurities.
Detailed Experimental Protocol
Phase 1: Chemical Pre-Purification (The "Self-Validating" Step)
Perform this step if the melting point is <158°C or the solid is significantly colored.
-
Suspend the crude Naphthol AS-OL in 5% Hydrochloric Acid (10 mL/g).
-
Stir at 50°C for 30 minutes. (Removes o-anisidine).
-
Filter and wash with water.[2]
-
Resuspend the wet cake in 5% Sodium Carbonate solution (10 mL/g).
-
Heat to 80-90°C and stir for 30 minutes. (Removes BON acid).
-
Filter hot . Wash the cake thoroughly with hot water until the filtrate is neutral.
-
Dry the solid completely before recrystallization.
Phase 2: Recrystallization (Glacial Acetic Acid Method)
-
Dissolution: Place the dry, pre-washed solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 5–7 mL per gram of solid).
-
Reflux: Heat the mixture to boiling (reflux) with stirring. If the solid does not completely dissolve, add more solvent in small increments (1 mL/g) until a clear solution is obtained.
-
Hot Filtration (Optional but Recommended): If black specks (insoluble carbonized material) remain, filter the hot solution rapidly through a pre-heated glass funnel or Celite pad.
-
Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature with gentle stirring. Do not shock-cool in ice immediately, as this traps impurities.
-
Harvest: Once thick crystals form (typically off-white needles), cool in an ice bath for 15 minutes to maximize yield.
-
Filtration: Filter under vacuum.
-
Washing: Wash the crystal cake with a small amount of cold Methanol or cold Toluene to displace the acetic acid mother liquor.
-
Drying: Dry in a vacuum oven at 60°C. Ensure all acetic acid odor is gone.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, distinguishing between chemical separation (washing) and physical separation (recrystallization).
Caption: Logical workflow for the purification of Naphthol AS-OL, separating chemical impurity extraction from physical crystallization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Product forms a liquid blob instead of crystals) | Solvent mixture is too polar (if using water/alcohol) or cooling is too rapid. | Re-heat to reflux. Add a small amount of the "good" solvent (Acetic Acid). Cool very slowly with vigorous stirring to induce nucleation. |
| Low Yield | Too much solvent used during recrystallization. | Concentrate the mother liquor by rotary evaporation and harvest a second crop (Note: 2nd crop will be less pure). |
| Product remains Yellow/Brown | Oxidative tars trapped in crystal lattice. | Perform a "Hot Filtration" with Activated Carbon during the reflux step. If color persists, repeat the Acid/Base wash cycle. |
| Melting Point Depression (<160°C) | Residual Solvent or inorganic salts. | Dry under high vacuum for 24h. Ensure the Na₂CO₃ wash was followed by a thorough water rinse to remove sodium salts. |
References
-
ChemicalBook. (2025). Naphthol AS-OL Properties and Solubility Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). Naphthol AS-OL Compound Summary. Retrieved from
-
BenchChem. (n.d.). Technical Guide to the Synthesis and Purification of Naphthol AS Derivatives. Retrieved from
-
Google Patents. (1977). Process for purifying crude beta-naphthol (US4021495A). [Relevant for general naphthol purification principles]. Retrieved from
-
GuideChem. (n.d.). Naphthol AS-OL Synthesis and Solvent Information. Retrieved from
Sources
Troubleshooting low yield in N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilide synthesis
Compound: 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide Common Identifier: Naphthol AS-OL (CAS: 135-62-6) Application: Biological Screening (Enzymatic Substrate & Bioactive Scaffold)[1]
Executive Summary & Physicochemical Profile[1][2][3][4]
Naphthol AS-OL is a highly lipophilic naphthamide derivative historically utilized as a chromogenic substrate for hydrolytic enzymes (acid/alkaline phosphatases and esterases).[1] However, recent investigations into the Naphthol AS scaffold have revealed pleiotropic biological activities, including CREB-mediated transcription inhibition and potential antiproliferative effects.[1][2]
Successful biological screening of this compound requires overcoming its poor aqueous solubility (LogP ~4.2).[1] Improper formulation leads to micro-precipitation in assay buffers, resulting in false negatives (loss of effective concentration) or false positives (aggregate-induced promiscuity).[1]
Key Physicochemical Data
| Parameter | Value | Implications for Formulation |
| Molecular Weight | 293.32 g/mol | Suitable for cellular permeability.[1] |
| LogP (Predicted) | ~4.2 | Highly lipophilic; requires organic co-solvent.[1] |
| Aqueous Solubility | < 10 µM (pH 7.[1]4) | Practically insoluble in pure water/buffer.[1] |
| DMSO Solubility | > 20 mM | Excellent stock solvent.[1] |
| pKa | ~8.7 (Phenolic -OH) | Ionizable at high pH (yellow solution in NaOH).[1] |
| Appearance | Beige/Brown Powder | Light sensitive; store stocks in amber vials.[1] |
Pre-Formulation: Stock Solution Preparation[1]
Critical Directive: Do not attempt to dissolve Naphthol AS-OL directly into aqueous buffers (PBS, DMEM). This will result in immediate, heterogeneous suspension.
Protocol A: Preparation of 20 mM Master Stock
Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.
-
Weighing: Accurately weigh 5.87 mg of Naphthol AS-OL powder.
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastics if possible to prevent leaching). Store at -20°C. Stable for 6 months.
Working Formulations for Biological Screening
Select the protocol below based on your screening objective.
Workflow Visualization
Figure 1: Decision matrix for formulating Naphthol AS-OL based on assay intent.
Protocol B: Formulation for Cell-Based Bioactivity (Cytotoxicity/Inhibition)
Objective: Maintain the compound in solution to test its pharmacological effect on cells.[1]
Challenge: Preventing "Shock Precipitation" when the hydrophobic stock hits the aqueous media.
-
Intermediate Dilution (Step-Down):
-
Prepare a 10x working concentration in media containing 5% DMSO.[1]
-
Example: To achieve 10 µM final assay concentration:
-
Dilute 20 mM Stock 1:200 into pure DMSO -> 100 µM.[1]
-
Dilute 100 µM DMSO solution 1:20 into Culture Media -> 5 µM (This is too low, recalculate).
-
-
Corrected Step-Down:
-
Dilute 20 mM Stock -> 2 mM in DMSO.
-
Dilute 2 mM (DMSO) -> 20 µM in Culture Media (rapidly inject 10 µL stock into 990 µL warm media while vortexing).
-
-
-
Final Assay Plate Addition:
-
Add the 20 µM (1% DMSO) media mix to cells already in 100 µL media (1:1 volume addition).[1]
-
Final Concentration: 10 µM Naphthol AS-OL.
-
Final DMSO: 0.5% (Generally tolerated by adherent lines like HeLa, A549).
-
Validation Step: Measure Absorbance at 600 nm (OD600) of the media-only control vs. the drug-media mix. An increase in OD600 > 0.05 indicates precipitation.[1]
Protocol C: Formulation as an Enzymatic Substrate (Reporter Assay)
Objective: Detect esterase/phosphatase activity.[1][3] Here, the product (Naphthol) is intended to couple with a dye.[4]
Reagents:
-
Assay Buffer (e.g., Tris-HCl pH 8.2 or Acetate pH 5.2).[1]
-
Coupling Agent: Fast Blue BB or Fast Red TR (Diazonium salts).[1]
-
Substrate Solution:
-
Reaction Mix:
-
Add Fast Blue BB salt (1 mg/mL) to the buffer immediately before use.[1]
-
-
Mechanism:
Mechanism of Action & Signaling
Understanding the chemical behavior is crucial for interpreting results.[1]
Figure 2: Enzymatic hydrolysis and signal generation pathway.
Troubleshooting & FAQ
Q: My solution turned cloudy immediately upon adding to the cell media.
-
Cause: The "solvent shock" was too rapid, or the concentration (e.g., >50 µM) exceeds the solubility limit in aqueous media.
-
Fix: Use the "Step-Down" dilution method (Protocol B). Pre-warm the media to 37°C before adding the DMSO stock. Vortex during addition.
Q: Can I use Ethanol instead of DMSO?
-
Answer: Yes, Naphthol AS-OL is soluble in ethanol.[1][6] However, ethanol is more volatile (changing concentrations over time in open plates) and often more cytotoxic to cells at concentrations >1%. DMSO is preferred for screening.[1]
Q: Is this compound cell-permeable?
-
Answer: With a LogP of 4.2 and MW of 293, it falls within Lipinski's Rule of 5, suggesting good passive membrane permeability.
References
-
PubChem. (n.d.).[1][7] this compound (Compound CID 67274).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
Zhang, X., et al. (2012). Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription.[1][2] Bioorganic & Medicinal Chemistry, 20(23), 6811-6820.[1] (Validating the biological screening potential of Naphthol AS derivatives). [Link]
-
Burstone, M. S. (1958).[1] The relationship between carcinogenicity and chemical structure of certain azo dyes.[1] Cancer Research.[1] (Foundational text on Naphthol AS chemistry).
Sources
- 1. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 135-62-6 , Naphthol AS-OL;C.I. 37530; 3-Hydroxy-2-naphtho-o-anisidine [chemsynlab.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Naphthol AS-OL | 135-62-6 [chemicalbook.com]
- 7. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide under different pH conditions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of this compound under various pH conditions. The protocols and explanations herein are designed to be scientifically robust, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features and applications of this compound?
This compound is an organic compound belonging to the naphthamide class.[1][2] Its structure features a 3-hydroxy-2-naphthoic acid moiety connected to a 2-methoxyphenyl group via an amide linkage.[1] This compound and its derivatives are utilized in various fields. They serve as intermediates in the synthesis of azo dyes and have been investigated for their potential antimicrobial and antimycobacterial properties.[3] Given these applications, understanding the compound's stability is crucial for ensuring its efficacy and predicting its behavior in different chemical environments.
Q2: My solution of this compound is rapidly degrading at a high pH. What is the likely degradation pathway?
The amide bond in the molecule is susceptible to hydrolysis, and this reaction is often catalyzed by basic conditions.[4][5] At high pH, the hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the amide. This leads to the cleavage of the amide bond, resulting in the formation of 3-hydroxy-2-naphthoic acid and 2-methoxyaniline. The rate of this hydrolysis is dependent on both pH and temperature.
Troubleshooting Steps:
-
pH Verification: Always confirm the pH of your solution using a calibrated pH meter.
-
Temperature Control: Lowering the temperature of your experiment can significantly reduce the rate of hydrolysis.
-
Buffer Selection: Ensure that components of your buffer system are not actively participating in or catalyzing the degradation.
Q3: Is this compound stable in acidic conditions?
While generally more stable in acidic than in alkaline solutions, the compound can still undergo acid-catalyzed hydrolysis. In this mechanism, the acidic environment protonates the carbonyl oxygen of the amide, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water. This process is typically slower than base-catalyzed hydrolysis but can be significant, especially at elevated temperatures or over extended periods.
Troubleshooting and Experimental Guides
Issue 1: Inconsistent Results in pH Stability Studies
Inconsistent data are a common challenge in stability testing and often point to subtle variations in experimental conditions.
Workflow for Ensuring Consistency:
Caption: A systematic approach to troubleshooting inconsistent stability data.
Key Actions:
-
Buffers: Always use freshly prepared buffers for each experiment to avoid pH drift.
-
Temperature: Maintain a constant and accurately controlled temperature using a calibrated incubator or water bath.
-
Stock Solution: Prepare a single, concentrated stock solution in a stable organic solvent (e.g., acetonitrile or DMSO) and dilute from this stock for all experiments to minimize weighing errors.
Issue 2: Emergence of Unknown Peaks in HPLC Analysis
The appearance of new peaks in your chromatogram is a clear sign of degradation. Identifying these degradants is key to understanding the stability of your compound.
Identification Protocol:
-
Forced Degradation: Intentionally degrade the compound under more extreme conditions (e.g., higher temperatures, stronger acid/base concentrations) to generate sufficient quantities of the degradation products for analysis.[6][7] This is a common strategy in pharmaceutical development to understand potential degradation pathways.[8]
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks.
-
Structural Elucidation: Compare the measured molecular weights with those of expected degradation products. For this compound, the primary hydrolytic degradants would be 3-hydroxy-2-naphthoic acid and 2-methoxyaniline.
Detailed Experimental Protocols
Protocol 1: Comprehensive pH Stability Assessment
This protocol provides a framework for systematically evaluating the stability of this compound across a relevant pH range, in line with ICH guidelines for stability testing.[9][10]
Materials:
-
This compound
-
HPLC-grade solvents
-
A range of buffer salts (e.g., phosphate, acetate, borate)
-
Calibrated pH meter and temperature-controlled environment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 5, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of the compound in an appropriate organic solvent. Dilute this stock into each buffer to a final working concentration, ensuring the organic solvent content is minimal to not affect the pH.
-
Incubation and Sampling: Incubate the samples at a controlled temperature.[11] Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining. A stability-indicating method that separates the parent compound from its degradants is essential.[12][13]
-
Data Interpretation: Plot the percentage of the compound remaining versus time for each pH condition to establish the degradation kinetics.
Table 1: Example Buffer Systems for Stability Studies
| Target pH | Buffer System | Typical Molarity |
| 2.0 | Hydrochloric Acid | 0.01 M |
| 5.0 | Acetate Buffer | 0.05 M |
| 7.4 | Phosphate Buffer | 0.05 M |
| 9.0 | Borate Buffer | 0.05 M |
| 12.0 | Sodium Hydroxide | 0.01 M |
Protocol 2: Identification of Hydrolytic Degradants via Forced Degradation
This protocol outlines the process of identifying degradation products through forced degradation studies.[6]
Workflow for Degradant Identification:
Caption: A workflow for the identification of degradation products.
Procedure:
-
Stress Conditions: Expose the compound to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments, often at an elevated temperature.[9]
-
LC-MS Analysis: Analyze the stressed samples using LC-MS to separate the degradants and determine their mass-to-charge ratios.
-
Structural Confirmation: Compare the fragmentation patterns of the parent compound and the degradants to confirm the proposed structures. If available, use reference standards of the expected degradants for definitive identification.
References
-
PubChem. Napthol asol. National Institutes of Health. [Link]
-
Janočková, J., et al. (2013). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 18(9), 11328-11345. [Link]
-
Georgakopoulou, E., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Kolekar, S. L., & Chaudhari, S. R. (2013). Forced Degradation as an Integral Part of Method Development in Stability-Indicating HPTLC. Journal of Planar Chromatography – Modern TLC, 22(4), 245-252. [Link]
- Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Al-Saffar, F. Y., & Al-Obaidy, S. S. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Toxics, 13(10), 867. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. ajpsonline.com [ajpsonline.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of azo dyes during synthesis and storage
Technical Support Center: Azo Dye Synthesis & Stability
-
Ticket ID: AZO-STAB-2024
-
Assigned Expert: Dr. Aris Thorne, Senior Application Scientist
-
Status: Open
-
Subject: Comprehensive Guide to Preventing Degradation During Synthesis, Storage, and Application
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely facing a common paradox in azo dye chemistry: the azo linkage (
In drug development, this "instability" is often a feature (e.g., prodrug activation of sulfasalazine), but in synthesis and storage, it is a bug. This guide treats your protocol as a system of causality. If your dye degrades, a specific variable (pH, photon flux, or entropy) has been ignored.
Module 1: Synthesis Troubleshooting (The "Birth" of the Dye)
The most critical degradation point occurs before the dye is even fully formed. The precursor—the diazonium salt—is thermodynamically unstable.
Q: My yield is low, and the reaction mixture turns into a brown tar. What is happening?
A: You are likely experiencing "Dediodiazoniation" (Nitrogen gas evolution).
-
The Mechanism: Diazonium salts are entropy-driven explosives. Above a critical temperature (often
), the nitrogen gas ( ) acts as an excellent leaving group. The aryl cation formed immediately reacts with nucleophiles (water, halides) to form phenols or tarry polymerization byproducts [1]. -
The Fix:
-
Temperature Lock: Maintain the reaction at
using an ice-salt bath. Do not trust ambient cooling. -
Endpoint Validation: Use starch-iodide paper. An instant blue-black color confirms the presence of excess nitrous acid (
), ensuring the amine is fully converted before the diazonium salt has time to decompose.
-
Q: The coupling reaction stalled, or the color is weak.
A: Your pH is drifting out of the "Active Species" window.
-
The Mechanism: Azo coupling is an electrophilic aromatic substitution.
-
Coupling with Amines: Must be done in mildly acidic conditions (pH 4–5). If too acidic, the amine gets protonated (
) and loses nucleophilicity. -
Coupling with Phenols: Must be done in mildly alkaline conditions (pH 9–10). You need the phenoxide ion (
) for reactivity. If the pH is too high ( ), the diazonium salt converts to a non-reactive diazotate [2].
-
-
The Fix: Buffer your solution. Do not rely on manual acid/base addition during the reaction.
Visual Workflow: Synthesis Control Points
Figure 1: Critical Control Points (CCP) in Azo Dye Synthesis. Failure to control Temperature or pH results in irreversible decomposition.
Module 2: Storage & Physical Stability (The "Life" of the Dye)
Once synthesized, your enemy changes from entropy to light.
Q: My dye solution changed color after sitting on the bench for 2 hours. Is it degrading?
A: It is likely undergoing Trans-Cis Photoisomerization, not chemical degradation.
-
The Mechanism: The azo bond is photochromic.[1] Under UV/Visible light, the stable trans isomer converts to the cis isomer.[2] This changes the molecular geometry (planar to bent) and the absorption spectrum (color shift) [3].
-
The Fix:
-
Dark Adaptation: Store stock solutions in amber glass vials wrapped in foil.
-
Thermal Relaxation: Heating the solution gently (if thermally stable) or keeping it in the dark often reverts the cis form back to the stable trans form.
-
Q: Precipitates are forming in my aqueous stock solution.
A: Aggregation (H-aggregation) is occurring.
-
The Mechanism: Azo dyes are planar and hydrophobic. In aqueous environments, they stack like plates (π-π stacking) to minimize water contact. This shifts the absorbance (hypsochromic shift) and leads to precipitation [4].
-
The Fix:
-
Co-solvents: Add 5-10% DMSO or Ethanol to disrupt stacking.
-
Ionic Strength: Avoid high salt concentrations (salting out) unless intended for isolation.[3]
-
Module 3: Biological Stability (Drug Development Context)
For researchers in pharmacokinetics, the azo bond is a metabolic target.
Q: We are seeing rapid cleavage of the dye in cell culture media.
A: Check for Azoreductase activity.
-
The Mechanism: Bacteria (even contaminants) and hepatic enzymes express azoreductases.[4] These enzymes use NADH/NADPH to reductively cleave the
bond into two primary amines. This is the activation mechanism for drugs like Sulfasalazine but a stability failure for diagnostic dyes [5]. -
The Fix:
-
Sterility: Ensure media is sterile; bacterial contamination rapidly decolorizes azo dyes.
-
Structural Modification: If designing a new dye, introduce steric hindrance (e.g., methyl or sulfonate groups) at the ortho positions of the aromatic rings. This physically blocks the enzyme from accessing the azo bridge.
-
Visual Workflow: Degradation Pathways
Figure 2: Primary degradation pathways. Photoisomerization is reversible; Reductive/Oxidative cleavage is irreversible.
Summary Data: Stability Factors
| Parameter | Optimal Condition | Failure Mode | Mechanism of Failure |
| Synthesis Temp | Explosion/Tar | ||
| Coupling pH | 4–5 (Amines)9–10 (Phenols) | Low Yield | Protonation of amine or Diazotate formation |
| Light Exposure | Dark / Amber Vial | Color Shift | Trans |
| Biological | Sterile / Ortho-substituted | Bleaching | Azoreductase cleavage (NADH dependent) |
| Storage Form | Dry Powder (Desiccated) | Hydrolysis | Moisture-mediated bond cleavage |
References
- Mechanism of Diazonium Decomposition: Zollinger, H. (1991).
-
pH Dependence in Coupling: Karci, F. (2008). Synthesis and properties of some new azo dyes. Dyes and Pigments, 76(1), 147-152. Link
-
Photoisomerization: Bandara, H. M. D., & Burdette, S. C. (2012).[5] Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link
-
Aggregation in Solution: Hamada, K., et al. (2000). Aggregation of azo dyes in aqueous solution.[3] Dyes and Pigments, 45(1), 35-42. Link
-
Azoreductase Mechanism: Ryan, A., et al. (2010). Azoreductases in drug metabolism. British Journal of Pharmacology, 174(14), 2232-2245. Link
Sources
- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
Comparison of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide with other Naphthol AS derivatives
Technical Comparison Guide: Naphthol AS-OL vs. High-Substantivity Naphthol AS Derivatives
Executive Summary
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide , commercially known as Naphthol AS-OL (CAS: 135-62-6), represents a foundational substrate in the Naphthol AS series.[1] While historically significant in the synthesis of azo pigments and enzyme histochemistry (specifically for phosphatases and esterases), its application profile differs markedly from "high-substantivity" derivatives like Naphthol AS-BI and Naphthol AS-TR .[1]
This guide provides a critical analysis for researchers selecting substrates for High-Content Screening (HCS) , diagnostic pathology , and medicinal chemistry scaffolds . The core distinction lies in substantivity —the affinity of the hydrolyzed naphthol intermediate for tissue protein—which dictates the spatial resolution of the final stain.
Chemical & Physical Profile: The AS-OL Benchmark
Naphthol AS-OL is an anilide of 3-hydroxy-2-naphthoic acid.[1] Its specific ortho-methoxy substitution on the anilide ring modulates its solubility and coupling kinetics compared to the unsubstituted parent (Naphthol AS) or complex derivatives (AS-BI).[1]
Table 1: Comparative Physicochemical Properties
| Property | Naphthol AS-OL | Naphthol AS-MX | Naphthol AS-BI | Naphthol AS-TR |
| Chemical Name | This compound | 3-Hydroxy-N-(2,4-xylyl)-2-naphthamide | 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide | 4'-Chloro-3-hydroxy-2-naphtho-o-toluidide |
| CAS Number | 135-62-6 | 92-75-1 | 1237-75-8 | 92-76-2 |
| Substantivity | Low to Medium | Medium | High | High |
| Lipophilicity (LogP) | ~4.2 | ~4.8 | ~5.1 | ~5.3 |
| Coupling Rate | Fast | Moderate | Slow (Steric hindrance) | Moderate |
| Primary Utility | General tissue survey, Azo pigment synthesis | Routine Phosphatase staining | Intracellular localization , TRAP staining | High-specificity Histochemistry |
| Resolution Limit | Cellular (Risk of diffusion artifacts) | Cellular | Subcellular (Lysosomal/Granular) | Subcellular |
Analyst Note: The "Substantivity" factor is critical. Upon enzymatic hydrolysis, the Naphthol AS-OL intermediate is less "sticky" to protein structures than AS-BI.[1] If the coupling reaction with the diazonium salt is not instantaneous, the AS-OL intermediate may diffuse away from the enzyme site, causing "fuzzy" localization.
Mechanistic Insight: The Azo-Coupling Reaction
To understand the performance gap, one must visualize the reaction pathway. The fidelity of the signal depends on the competition between the Diffusion Rate (
Ideal Scenario:
Figure 1: The kinetic competition in azo-coupling histochemistry. Naphthol AS-OL's lower substantivity increases the risk of the "Diffusion" pathway compared to AS-BI.[1]
Performance Analysis & Application Guide
Histochemical Precision (The "Fuzziness" Factor)
-
Naphthol AS-OL: Due to lower substantivity, the hydrolyzed phenol is somewhat soluble in the aqueous buffer. It can migrate 5–10 microns from the enzyme site before precipitating.
-
Best for: General tissue morphology, identifying regions of high enzyme activity (e.g., kidney tubules), and industrial pigment synthesis.
-
-
Naphthol AS-BI/TR: The bulky hydrophobic groups (e.g., bromine, chlorine) make the intermediate highly insoluble and "sticky" to proteins. It precipitates almost instantly upon formation.
-
Best for:Intracellular localization (e.g., identifying lysosomes, Golgi apparatus), and sparse target detection (e.g., TRAP staining in osteoclasts).
-
Drug Discovery Applications (Scaffolds)
Beyond staining, Naphthol AS derivatives are gaining traction as "Betti Bases" (aminoalkyl naphthols) in medicinal chemistry.[2]
-
Naphthol AS-E (a close analog) has been identified as a potent inhibitor of CREB-mediated gene transcription , a target in cancer therapy.[1][3]
-
AS-OL serves as a versatile scaffold for synthesizing novel antimicrobial agents via the Mannich reaction, leveraging the reactive C-1 position on the naphthol ring.
Selection Workflow: Choosing the Right Derivative
Do not default to AS-MX simply because it is standard.[1] Use this logic gate to select the optimal substrate for your assay.
Figure 2: Decision matrix for Naphthol AS derivative selection based on experimental resolution and application requirements.
Experimental Protocol: Alkaline Phosphatase Staining (Azo-Coupling)
This protocol is optimized for Naphthol AS-OL Phosphate , acknowledging its substantivity limitations by adjusting incubation times and coupling salt concentrations.[1]
Reagents:
-
Stock Solution A: 5 mg Naphthol AS-OL Phosphate dissolved in 0.5 mL N,N-Dimethylformamide (DMF).
-
Buffer Solution B: 0.2 M Tris-HCl Buffer (pH 8.2 – 9.2). Note: Lower pH (8.2) slows hydrolysis, improving precipitation precision for AS-OL.[1]
-
Diazonium Salt: Fast Blue RR or Fast Red Violet LB (1 mg/mL).
Workflow:
-
Fixation: Fix cells/tissue in 4% Paraformaldehyde (PFA) for 10 min at Room Temperature (RT). Avoid acetone/methanol if using AS-OL, as they may strip the lipid membrane where the dye tends to deposit.
-
Wash: Rinse 3x with PBS.[4]
-
Incubation Mix Preparation (Fresh):
-
Mix 0.5 mL Stock A + 49.5 mL Buffer B.
-
Add 50 mg Fast Blue RR Salt. Shake well and filter immediately (Critical step to remove undissolved diazonium salt which causes background speckling).
-
-
Staining: Incubate samples in the filtered mix for 15–30 minutes at 37°C in the dark.
-
Checkpoint: Check under microscope at 15 mins. Stop when blue/violet precipitate is clearly visible.
-
-
Counterstain: Wash with distilled water. Counterstain with Nuclear Fast Red (2 mins) or Methyl Green.
-
Mounting: Use an aqueous mounting medium (e.g., Glycerol gelatin). Do not use xylene-based media as they will dissolve the azo dye product.[1]
References
-
Burstone, M. S. (1958). "The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes." Journal of Histochemistry & Cytochemistry, 6(5), 322-339. Link[1]
- Pearse, A. G. E. (1968). Histochemistry: Theoretical and Applied, Vol. 1. Little, Brown & Co. (Foundational text on Substantivity principles).
-
Xiao, X., et al. (2010). "Naphthol AS-E Phosphate Inhibits CREB-Mediated Gene Transcription in Human Cancer Cells."[1] Bioorganic & Medicinal Chemistry Letters, 20(1), 290-293.[1] Link
-
BenchChem. (2025).[5] "Naphthol AS-TR Phosphate vs. Gomori Lead Methods for Enzyme Histochemistry." Link[1]
-
Sigma-Aldrich. (2024).[1][6] "Leukocyte Alkaline Phosphatase Procedure No. 85." Link
-
PubChem. (2025). "Compound Summary: Naphthol AS-OL." Link[1]
Sources
- 1. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Naphthol AS-OL | 135-62-6 [chemicalbook.com]
comparative Guide: Antimicrobial Efficacy of 3-Hydroxynaphthamide Derivatives vs. Standard Antibiotics
[1][2]
Executive Summary
This technical guide evaluates the antimicrobial potential of 3-hydroxynaphthalene-2-carboxamide (3-HNC) derivatives, a scaffold emerging as a potent alternative to fluoroquinolones (e.g., Ciprofloxacin) and β-lactams. While standard antibiotics face rising resistance mechanisms—specifically DNA gyrase mutations and β-lactamase hydrolysis—3-HNC derivatives exhibit a distinct mechanism of action primarily targeting bacterial membrane energetics and respiratory chains.
Key Insight: Specific lipophilic derivatives (e.g., those with trifluoromethyl or alkoxy substitutions) demonstrate sub-micromolar activity (MIC < 1 µM) against Methicillin-Resistant Staphylococcus aureus (MRSA), outperforming Ampicillin and showing comparability to Vancomycin in in vitro models.
Chemical Rationale & Structure-Activity Relationship (SAR)
The pharmacophore of 3-HNC is defined by a naphthalene ring fused with a carboxamide linker. The critical structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl group at position C3 and the carbonyl oxygen at position C2.
Mechanistic SAR Analysis[3]
-
The "Pseudo-Ring" Stability: The C3-OH···O=C hydrogen bond locks the molecule into a coplanar conformation. This rigidity is essential for binding affinity within the hydrophobic pockets of bacterial targets.
-
Lipophilicity (LogP): Activity against Gram-positive bacteria correlates strongly with lipophilicity. Substituents on the anilide ring (R-group) that increase LogP (e.g., -CF3, -Cl, -OC4H9) enhance membrane permeation.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring often increase potency by altering the acidity of the amide proton, potentially influencing hydrogen bonding capability with the receptor.
Visualization: SAR & Synthesis Pathway
The following diagram illustrates the chemical synthesis workflow and the critical SAR zones.
Figure 1: Synthetic pathway and critical Structure-Activity Relationship (SAR) zones for 3-HNC derivatives.
Comparative Efficacy Data
The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) values from recent medicinal chemistry literature. The comparison highlights the efficacy of 3-HNC derivatives against resistant strains where standard antibiotics often fail.
Table 1: In Vitro Activity Against S. aureus (Methicillin-Resistant & Susceptible)[4]
| Compound Class | Specific Derivative / Drug | Strain Target | MIC (µM) | MIC (µg/mL)* | Status vs. Standard |
| Standard | Ampicillin | S. aureus (MRSA) | > 48.0 | > 17.0 | Resistant |
| Standard | Ciprofloxacin | S. aureus (SA 630) | 0.47 | 0.15 | Active |
| 3-HNC Derivative | N-(3,5-bis(trifluoromethyl)phenyl)- | S. aureus (MRSA) | 0.16 | ~0.07 | Superior (2-3x) |
| 3-HNC Derivative | N-(2-propoxyphenyl)- | S. aureus (MRSA) | 12.0 | ~4.2 | Moderate |
| 3-HNC Derivative | N-(4-bromo-3-fluorophenyl)- | S. aureus (MRSA) | 0.68 | ~0.28 | Comparable |
*Note: µg/mL values are approximated based on average molecular weights (~350-450 g/mol ) for derivatives.
Table 2: Activity Against Mycobacterium tuberculosis (H37Ra)
| Compound | MIC (µM) | Performance Note |
| Rifampicin (Standard) | 0.1 - 0.5 | Gold Standard |
| Isoniazid (Standard) | ~20.0 | Standard |
| 3-HNC: N-[2-(but-2-yloxy)phenyl]- | 12.0 - 24.0 | Comparable to Isoniazid |
| 3-HNC: N-[4-bromo-3-(trifluoromethyl)]- | 10.0 | Superior to Isoniazid |
Data Analysis: The 3-HNC derivatives show exceptional promise against Gram-positive cocci and Mycobacteria.[1][2][3] However, their activity against Gram-negative bacteria (e.g., E. coli) is generally lower (MIC > 100 µM) compared to Ciprofloxacin, likely due to the impermeability of the Gram-negative outer membrane to these highly lipophilic molecules.
Mechanism of Action (MoA)
Unlike Ciprofloxacin, which targets DNA replication (Gyrase/Topoisomerase IV), 3-HNC derivatives act primarily as uncouplers of oxidative phosphorylation and membrane disruptors.
-
Respiratory Chain Inhibition: These compounds inhibit NADH dehydrogenase (Complex I) or analogous respiratory enzymes.
-
Protonophore Activity: The weakly acidic phenolic -OH allows the molecule to shuttle protons across the cytoplasmic membrane, collapsing the Proton Motive Force (PMF).
-
Cross-Resistance: Due to this distinct MoA, there is virtually no cross-resistance with quinolones or β-lactams.
Figure 2: Divergent mechanisms of action between Ciprofloxacin (DNA target) and 3-HNC derivatives (Membrane target).
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized based on CLSI guidelines.
Protocol A: Microwave-Assisted Synthesis of 3-HNC Derivatives
Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield compared to thermal reflux.
-
Reagents: Mix 3-hydroxynaphthalene-2-carboxylic acid (1.0 eq) with the appropriate substituted aniline (1.0 eq) in chlorobenzene.
-
Catalyst: Add phosphorus trichloride (PCl3, 0.5 eq) dropwise.
-
Reaction: Irradiate in a microwave reactor at 400–500 W for 15–20 minutes.
-
Work-up: Filter the hot mixture. On cooling, the crude amide precipitates.
-
Purification: Recrystallize from ethanol to achieve >95% purity (verify via HPLC).
Protocol B: Resazurin-Based Microdilution Assay (MIC Determination)
Rationale: Colorimetric endpoints remove subjectivity associated with visual turbidity reading.
-
Preparation: Prepare stock solutions of 3-HNC derivatives in DMSO (ensure final DMSO concentration < 1% to avoid toxicity).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton Broth. -
Plating: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the test compound (range: 0.1 µM to 100 µM).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Add 10 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
References
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9768–9782. Link
-
Bak, A., et al. (2020). Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides.[4] International Journal of Molecular Sciences, 21(18), 6669. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link
-
Goneč, T., et al. (2013). Antimycobacterial and Photosynthetic Electron Transport Inhibiting Activity of Ring-Substituted 3-Hydroxynaphthalene-2-Carboxanilides. Bioorganic & Medicinal Chemistry, 21(21), 6531-6541. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Investigation into the Lightfastness of Azo Dyes Derived from Various Naphthols: A Guide for Researchers
This guide offers a deep dive into the comparative lightfastness of azo dyes synthesized from different naphthol precursors. Intended for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive analysis grounded in experimental data and established scientific principles. We will explore the synthesis of these dyes, the standardized methods for evaluating their stability to light, and critically, the structure-property relationships that govern their performance. By understanding the causal links between the molecular architecture of naphthol-based azo dyes and their lightfastness, researchers can make more informed decisions in the design and selection of chromophores for a multitude of applications.
Introduction: The Significance of Lightfastness in Azo Dyes
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their widespread use in textiles, printing, food, and pharmaceuticals is a testament to their intense coloration, broad color palette, and cost-effective synthesis. A crucial performance characteristic of any dye is its lightfastness, which describes its resistance to fading or color change upon exposure to light. For applications where long-term color stability is paramount, a thorough understanding of the factors influencing lightfastness is essential.
The naphthol moiety serves as a common coupling component in the synthesis of azo dyes, and the choice of naphthol isomer (e.g., 1-naphthol versus 2-naphthol) and the nature of substituents on the naphthol ring can profoundly impact the photostability of the resulting dye. This guide will elucidate these relationships through a combination of theoretical principles and practical experimental protocols.
The Chemistry of Azo Dyes from Naphthols: Synthesis and Structural Diversity
The synthesis of azo dyes from naphthols is a classic example of electrophilic aromatic substitution, involving a two-step process: diazotization and azo coupling.[1]
2.1. Diazotization of Aromatic Amines
Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. The diazonium ion is a weak electrophile that is central to the formation of the azo linkage.
2.2. Azo Coupling with Naphthols
The diazonium salt is then reacted with a nucleophilic coupling component, in this case, a naphthol. Naphthols are activated aromatic systems, and the hydroxyl group directs the electrophilic attack of the diazonium ion to specific positions on the naphthalene ring. For instance, 2-naphthol typically couples at the 1-position. The reaction is usually carried out under alkaline conditions to deprotonate the hydroxyl group of the naphthol, thereby increasing its nucleophilicity.
The structural diversity of azo dyes can be readily achieved by varying both the aromatic amine used for diazotization and the naphthol coupling component. This allows for the fine-tuning of the dye's color and other properties, including its lightfastness.
Experimental Section: A Framework for Comparative Analysis
To objectively compare the lightfastness of azo dyes from different naphthols, a systematic experimental approach is required. This section outlines a detailed methodology for the synthesis of a representative set of dyes and the subsequent evaluation of their photostability.
Synthesis of Azo Dyes: A Step-by-Step Protocol
The following protocol describes the synthesis of a series of azo dyes from different naphthol precursors. This allows for a direct comparison of their lightfastness.
Materials:
-
Aniline and substituted anilines (e.g., p-nitroaniline, p-methoxyaniline)
-
1-Naphthol
-
2-Naphthol
-
Substituted naphthols (e.g., 4-chloro-1-naphthol, 6-bromo-2-naphthol)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine (0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) to the amine solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Preparation of Coupling Component Solution:
-
Dissolve the naphthol (0.1 mol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold naphthol solution with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain a pure product.
-
Dry the purified dye in a vacuum oven at a low temperature.
-
This general procedure can be adapted for the synthesis of a variety of azo dyes by using different aromatic amines and naphthol derivatives.
Lightfastness Testing: Adherence to International Standards
The evaluation of lightfastness should be conducted according to standardized methods to ensure reproducibility and comparability of results. The ISO 105-B02 standard is the internationally recognized method for determining the color fastness of textiles to artificial light, and its principles can be readily adapted for other substrates.[2][3][4][5][6]
Apparatus:
-
Xenon arc lamp apparatus capable of simulating natural daylight (D65).[2][5]
-
Blue Wool standards (a set of eight dyed wool fabrics with known and graded lightfastness, from 1 (very low) to 8 (very high)).[3][4][5]
-
Grey scale for assessing color change.
Procedure:
-
Sample Preparation: The synthesized azo dyes are applied to a suitable substrate (e.g., textile fabric, paper, or a polymer film) at a standardized concentration. A portion of the dyed substrate is kept as an unexposed reference.
-
Exposure: The dyed samples, along with the Blue Wool standards, are mounted in the xenon arc test chamber. They are then exposed to the artificial light source under controlled conditions of temperature and humidity.[2]
-
Assessment: The exposed samples are periodically compared with their unexposed counterparts and with the fading of the Blue Wool standards. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of color change to the test sample.[5][6] For example, if a test sample fades to the same extent as Blue Wool standard 5, its lightfastness rating is 5.
Comparative Analysis: The Influence of Naphthol Structure on Lightfastness
The molecular structure of the naphthol coupling component plays a pivotal role in determining the lightfastness of the resulting azo dye. Key structural features to consider include the position of the hydroxyl group and the presence of various substituents on the naphthalene ring.
The Impact of Naphthol Isomerism: 1-Naphthol vs. 2-Naphthol
The position of the hydroxyl group on the naphthalene ring (alpha or 1-position vs. beta or 2-position) influences the electronic properties of the resulting azo dye and, consequently, its photostability. While both are used in dye synthesis, 2-naphthol is more commonly employed due to its higher stability and favorable reactivity in azo coupling reactions.[7] Azo dyes derived from 2-naphthol often exhibit a tautomeric equilibrium between the azo and hydrazone forms.[8] The stability of the hydrazone form, which is often favored in the solid state, can contribute to enhanced lightfastness.
| Naphthol Precursor | Typical Coupling Position | Tautomerism | General Lightfastness Trend |
| 1-Naphthol | 4-position | Less pronounced hydrazone formation | Generally lower than 2-naphthol derivatives |
| 2-Naphthol | 1-position | Azo-hydrazone tautomerism is significant | Generally higher due to stable hydrazone tautomer |
The Role of Substituents on the Naphthol Ring
The introduction of substituents onto the naphthol ring can significantly alter the lightfastness of the azo dye. The nature and position of these substituents influence the electron density distribution within the molecule, which in turn affects the energy of the electronic transitions and the susceptibility of the dye to photodegradation.
Electron-Withdrawing Groups (EWGs):
-
Examples: Nitro (-NO₂), cyano (-CN), halogen (-Cl, -Br)
-
Effect on Lightfastness: Generally, the presence of EWGs on the naphthol ring tends to increase the lightfastness of the azo dye. These groups lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making the dye less susceptible to photo-oxidation.
Electron-Donating Groups (EDGs):
-
Examples: Hydroxyl (-OH), amino (-NH₂), methoxy (-OCH₃)
-
Effect on Lightfastness: The effect of EDGs is more complex. While some EDGs can decrease lightfastness by making the dye more prone to oxidation, others, particularly those capable of forming intramolecular hydrogen bonds, can enhance photostability.
The following table summarizes the expected trends in lightfastness based on the nature of the substituent on the naphthol ring.
| Substituent on Naphthol | Type | Expected Effect on Lightfastness | Rationale |
| -NO₂ | Strong EWG | Increase | Lowers HOMO/LUMO energy, reduces susceptibility to photo-oxidation. |
| -Cl, -Br | Halogen (EWG) | Increase | Inductive electron withdrawal stabilizes the molecule. |
| -OH | Strong EDG | Can decrease or increase | Can make the dye more susceptible to oxidation, but can also participate in intramolecular hydrogen bonding, which can enhance stability. |
| -OCH₃ | Moderate EDG | Generally decreases | Increases electron density, making the dye more prone to photo-oxidation. |
The Mechanism of Photodegradation: Unraveling the Fading Process
The fading of azo dyes upon exposure to light is a complex process involving several potential degradation pathways. A fundamental understanding of these mechanisms is crucial for designing more lightfast dyes. The primary mechanisms of photodegradation include photo-oxidation, photo-reduction, and photolysis.
For many azo dyes, photo-oxidation is the predominant degradation pathway, often initiated by reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals generated in the presence of light, oxygen, and moisture. The azo bond is often a primary target for oxidative attack, leading to the cleavage of the molecule and a loss of color.
The photodegradation process can be influenced by the surrounding environment, including the substrate to which the dye is applied and the presence of other chemical species.
Conclusion: Guiding Principles for the Design of Lightfast Azo Dyes
This guide has provided a comprehensive framework for the comparative study of the lightfastness of azo dyes derived from different naphthols. The key takeaways for researchers and scientists are:
-
The choice of naphthol matters: Azo dyes based on 2-naphthol generally exhibit better lightfastness than those from 1-naphthol, partly due to the stabilizing effect of azo-hydrazone tautomerism.
-
Substituents are powerful tools: The introduction of electron-withdrawing groups on the naphthol ring is a reliable strategy for enhancing the lightfastness of azo dyes.
-
Standardized testing is crucial: Adherence to international standards like ISO 105-B02 is essential for obtaining reliable and comparable lightfastness data.
-
Mechanistic understanding is key: A grasp of the photodegradation pathways of azo dyes enables a more rational approach to the design of photostable colorants.
By applying these principles, researchers can more effectively design and select azo dyes with the desired lightfastness for their specific applications, from advanced materials to therapeutic agents.
References
- Chakraborty, A., Saha, P. K., & Datta, C. (2010). Synthesis and application of azo-naphthol dyes on wool, silk and nylon fabrics. Journal of the Indian Chemical Society, 87(3), 355-359.
- ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
- BS EN ISO 105-B02:2014. Textiles. Tests for colour fastness. Colour fastness to artificial light: Xenon arc fading lamp test. British Standards Institution.
- INTERNATIONAL STANDARD ISO 105-B02. (2014). Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
- Atlas Material Testing Solutions. (2023). Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards.
- RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02.
- Tang, W. Z., & Huren, C. (1995). TiO2/UV Photodegradation of Azo Dyes in Aqueous Solutions. Environmental Technology, 16(12), 1137-1146.
- Poulios, I., & Tsachpinis, I. (1999). An overview on the photocatalytic degradation of azo dyes in the presence of TiO2 doped with selective transition metals. Journal of Chemical Technology & Biotechnology, 74(4), 349-357.
- Gayathri, P. V., Lekshmi, K. P. V., Yesodharan, S., & Yesodharan, E. P. (2014). Degradation pathway of an azo dye.
- S. M. Burkinshaw. (2016).
- Golden Artist Colors. (1995). How to Test for Lightfastness. Just Paint, (10).
- Ghaedi, M., & Hassanzadeh, A. (2014). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Journal of Nanostructures, 4(3), 323-330.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- Weisz, A., Perez-Gonzalez, M., & van der Snickt, G. (2022). Azo or Not: Continuing the Crystallographic Investigations of β-Naphthol Reds. Crystal Growth & Design, 22(5), 3145–3156.
- Textile Learner. (2021). Color Fastness to Light | Light Fastness Scale.
- Launer, H. F. (1952). Light-sensitive papers as controls for testing textile colorfastness and stability of materials under arc lamp exposure.
- Wearing Woad. (2013).
- Rauf, M. A., & Salman Ashraf, S. (2009). Photochemical and Photocatalytic Degradation of an Azo Dye in Aqueous Solution by UV Irradiation. Dyes and Pigments, 81(2), 111-115.
- Banu, C., Popa, M., & Oprea, S. (2010). SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY. Journal of Engineering Studies and Research, 16(3), 73-77.
- Onunkwo, I. C., & Ejikeme, P. C. (2020). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol. Asian Journal of Chemical Sciences, 7(3), 20-28.
- Szafert, S., & Pigulski, B. (2022). Azo or Not: Continuing the Crystallographic Investigations of β-Naphthol Reds. Crystal Growth & Design, 22(5), 3145-3156.
- Plant Care. (2026).
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Navigating the Chemical Maze: A Comparative Guide to QSAR Analysis of 2-Naphthamide Inhibitors
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both an art and a science. The 2-naphthamide core, a privileged structure in medicinal chemistry, has given rise to a plethora of inhibitors targeting a diverse array of biological entities, from cancer-related kinases to essential bacterial enzymes.[1][2][3] Understanding the intricate relationship between the structure of these molecules and their biological activity is paramount for rational drug design. This is where Quantitative Structure-Activity Relationship (QSAR) analysis emerges as a powerful computational tool, transforming qualitative observations into predictive mathematical models.[4][5]
This guide provides an in-depth, comparative analysis of the QSAR methodologies as applied to 2-naphthamide inhibitors. We will dissect the experimental and computational workflows, compare findings across different biological targets, and offer insights into best practices for researchers, scientists, and drug development professionals. Our focus will be on elucidating the "why" behind the "how," grounding every step in scientific principles to ensure a robust and validated approach to inhibitor design.
The Therapeutic Promise of 2-Naphthamide Inhibitors: A Multi-Target Scaffold
The versatility of the 2-naphthamide scaffold is evident in its ability to inhibit a range of therapeutically relevant proteins. Understanding these targets is the first step in any QSAR analysis, as the biological endpoint dictates the entire experimental design.
Table 1: Key Biological Targets of 2-Naphthamide Inhibitors
| Target Protein | Therapeutic Area | Role of Target | Representative 2-Naphthamide Inhibitor Activity |
| VEGFR-2 | Oncology | A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][6] | Potent inhibitors with IC50 values in the nanomolar range have been developed.[1][6] |
| FtsZ | Infectious Diseases | A bacterial protein that is a homolog of eukaryotic tubulin and is essential for bacterial cell division.[7] Its inhibition leads to bacterial filamentation and cell death.[7] | Benzamide derivatives, structurally related to 2-naphthamides, are well-characterized FtsZ inhibitors.[7] |
| DHFR | Oncology, Infectious Diseases | Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA, RNA, and proteins.[8][9] Its inhibition can halt cell proliferation. | 2-Naphthamide derivatives have been synthesized and evaluated as DHFR inhibitors.[3] |
| MAO | Neurology | Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters.[10] MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's.[2][10] | Novel 2-naphthamide derivatives have shown potent and reversible inhibitory activity against MAO.[2] |
The QSAR Workflow: A Step-by-Step Guide to Building Predictive Models
A successful QSAR study is a systematic process that transforms a dataset of chemical structures and their biological activities into a predictive model. The following protocol outlines the essential steps, providing the causality behind each choice.
Step 1: Data Set Curation - The Foundation of a Robust Model
The quality of the QSAR model is intrinsically linked to the quality of the input data.
-
Compound Selection: A diverse set of 2-naphthamide analogues with a significant range of biological activity (ideally spanning 2-3 orders of magnitude) against the target of interest should be compiled.
-
Data Consistency: Biological activity data (e.g., IC50, Ki) must be obtained from consistent experimental assays to minimize variability. All IC50 values should be converted to a logarithmic scale (pIC50 = -logIC50) for a more normal distribution of data.
-
Data Splitting: The dataset is typically divided into a training set (usually 70-80% of the data) for model development and a test set (20-30%) for external validation to assess the model's predictive power on unseen data.[11]
Step 2: Molecular Descriptor Calculation - Quantifying Chemical Information
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The choice of descriptors is critical and should reflect the potential interactions between the 2-naphthamide inhibitors and their target.
-
Descriptor Types:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors. These are calculated from the 2D representation of the molecule.
-
3D Descriptors: Geometrical properties (e.g., molecular surface area, volume), steric and electronic fields (as used in CoMFA and CoMSIA).[12][13] These require a 3D conformation of the molecule.
-
-
Software for Calculation: A variety of software packages are available for descriptor calculation, including commercial options like MOE and Sybyl, and free tools like PaDEL-Descriptor.
Table 2: Common Molecular Descriptors in QSAR and Their Significance
| Descriptor Class | Example Descriptors | Significance in Drug-Receptor Interactions |
| Electronic | Dipole moment, HOMO/LUMO energies | Govern electrostatic interactions, hydrogen bonding, and charge transfer. |
| Steric | Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, crucial for fitting into a binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, important for membrane permeability and hydrophobic interactions with the target. |
| Topological | Kier & Hall connectivity indices | Encode information about the branching and connectivity of the molecular graph. |
Step 3: Model Development - Finding the Mathematical Relationship
This step involves using statistical or machine learning methods to build a mathematical equation that correlates the calculated descriptors with the biological activity.
-
Linear Methods:
-
Multiple Linear Regression (MLR): A straightforward method that creates a linear equation relating the descriptors to the activity.
-
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
-
-
Non-Linear Methods:
-
Artificial Neural Networks (ANN): Can model complex, non-linear relationships between descriptors and activity.[11]
-
Support Vector Machines (SVM): A powerful machine learning technique for classification and regression.
-
-
3D-QSAR Methods:
-
Comparative Molecular Field Analysis (CoMFA): Generates 3D steric and electrostatic fields around aligned molecules and uses PLS to correlate these fields with activity.[12][13]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA but includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors.[12]
-
Step 4: Model Validation - Ensuring Predictive Power and Robustness
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential.
-
Internal Validation:
-
Leave-One-Out Cross-Validation (q²): A measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered acceptable.
-
-
External Validation:
-
Prediction on the Test Set (R²pred): The model is used to predict the activity of the compounds in the test set. A high R²pred value (typically > 0.6) indicates good predictive power.
-
-
Y-Randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation.
Comparative Analysis of QSAR Approaches for 2-Naphthamide Inhibitors
Case Study 1: VEGFR-2 Inhibitors - A Focus on 3D-QSAR
The binding site of VEGFR-2 is a well-defined pocket, making 3D-QSAR methods like CoMFA and CoMSIA particularly suitable.[14][15]
-
Expected Key Descriptors:
-
Steric Fields: The shape and size of the substituents on the naphthamide core will be crucial for fitting into the ATP-binding pocket.
-
Electrostatic Fields: Hydrogen bonding interactions with key amino acid residues in the hinge region of the kinase are critical for potent inhibition.
-
Hydrophobic Fields: The naphthyl group itself and other lipophilic moieties will likely interact with hydrophobic pockets in the binding site.
-
A hypothetical CoMFA contour map for 2-naphthamide VEGFR-2 inhibitors would likely show:
-
Green contours (sterically favored): Indicating regions where bulky substituents would enhance activity.
-
Yellow contours (sterically disfavored): Highlighting areas where bulky groups would clash with the receptor.
-
Blue contours (positive charge favored): Suggesting where electropositive groups could form favorable interactions.
-
Red contours (negative charge favored): Pointing to regions where electronegative groups would be beneficial.
Case Study 2: FtsZ Inhibitors - A Blend of 2D and 3D Approaches
For FtsZ inhibitors, a combination of 2D and 3D descriptors would likely be informative. The binding site is less well-defined than that of kinases, and overall molecular properties can play a significant role.
-
Expected Key Descriptors:
-
Topological and Shape Descriptors: To capture the overall size and shape requirements for binding.
-
Electronic Descriptors: To model hydrogen bonding and other polar interactions.
-
LogP: To account for the need to cross the bacterial cell wall and membrane.
-
Case Study 3: DHFR and MAO Inhibitors - Leveraging Both Ligand- and Structure-Based Methods
For targets like DHFR and MAO, where crystal structures are available, a combination of QSAR and structure-based methods like molecular docking can be very powerful.[2][3] QSAR can guide the design of new compounds, which can then be validated through docking simulations.[16][17]
-
Expected Key Descriptors:
-
Pharmacophore-based descriptors: Defining the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding.
-
Quantum chemical descriptors: To accurately model the electronic properties and reactivity of the inhibitors.
-
Visualizing the QSAR Workflow and Outputs
To further clarify the concepts discussed, the following diagrams illustrate the QSAR workflow and a hypothetical pharmacophore model.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
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Head-to-head comparison of different synthesis methods for Naphthol AS-OL
An In-Depth Guide to the Synthesis of Naphthol AS-OL: A Head-to-Head Comparison of Methodologies
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision balancing yield, purity, cost, safety, and environmental impact. Naphthol AS-OL, chemically known as 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (CAS 135-62-6), is a vital precursor in the manufacturing of high-performance azo dyes and pigments.[1] Its molecular structure, featuring a 2-hydroxy-3-naphthoic acid backbone coupled with an o-anisidine moiety, dictates its function as a superior coupling component.
This guide provides a head-to-head comparison of the primary synthetic methodologies for Naphthol AS-OL. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to guide your selection process.
The Core Challenge: Amide Bond Formation
The synthesis of Naphthol AS-OL fundamentally involves the formation of an amide bond between 2-hydroxy-3-naphthoic acid (often abbreviated as BONA or BON acid) and o-anisidine. Direct condensation of a carboxylic acid and an amine to form an amide is notoriously difficult and requires high temperatures, often leading to side reactions and low yields. The core challenge, therefore, is the effective activation of the carboxylic acid group of BONA to facilitate acylation of the amine.
The primary methods to achieve this can be broadly categorized into two families: the classical two-step approach via an acid halide intermediate and a more modern, one-pot direct catalytic amidation.
Method 1: The Classical Two-Step Synthesis via Acid Halide
This has been the traditional workhorse method for producing Naphthol AS compounds. It is robust and well-understood, but it involves the use of hazardous reagents and generates significant waste streams. The process is bifurcated into two distinct stages.
Step 1: Activation of 2-Hydroxy-3-Naphthoic Acid
The carboxylic acid is converted into a highly reactive acid chloride derivative. Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are the most common reagents for this transformation.[2]
-
Expertise & Experience: The choice between SOCl₂ and PCl₃ often depends on cost, handling, and purification considerations. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying workup. The reaction is typically performed in an inert, high-boiling solvent like toluene or xylene to allow for the complete evolution of these gases. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating agent.[2]
Step 2: Condensation with o-Anisidine
The resulting 3-hydroxy-2-naphthoyl chloride is then reacted with o-anisidine. The high reactivity of the acid chloride allows this condensation to proceed smoothly at moderate temperatures.
-
Trustworthiness: This step is a standard nucleophilic acyl substitution. An acid scavenger, such as sodium carbonate or an excess of the amine itself, may be used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The self-validating nature of this protocol lies in the clear separation of the activation and condensation steps, allowing for process control at each stage. However, the intermediate acid chloride is moisture-sensitive and can be challenging to handle on a large scale.
Experimental Protocol: Classical Two-Step Synthesis
Part A: Synthesis of 3-Hydroxy-2-Naphthoyl Chloride
-
To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas trap, add 494.0 g (2.63 mol) of 2-hydroxy-3-naphthoic acid and 2872 ml of xylene.[2]
-
Add 6.0 g of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the suspension to 47-50°C with stirring.
-
Carefully add 328.0 g (2.76 mol) of thionyl chloride dropwise over 1-2 hours, maintaining the temperature below 55°C. Gaseous HCl and SO₂ will be evolved.
-
After the addition is complete, heat the mixture to 70-80°C and hold for 2-3 hours until the gas evolution ceases.
-
The resulting solution of 3-hydroxy-2-naphthoyl chloride in xylene is typically used directly in the next step without isolation.
Part B: Condensation to form Naphthol AS-OL
-
In a separate 2 L reactor, dissolve o-anisidine (equivalent to the starting BONA) in fresh xylene.
-
Cool the amine solution to 10-15°C.
-
Slowly add the 3-hydroxy-2-naphthoyl chloride solution from Part A to the o-anisidine solution, maintaining the temperature below 30°C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The precipitated product is collected by filtration, washed with xylene to remove unreacted starting materials, and then with a dilute aqueous sodium carbonate solution to remove any remaining acidic impurities.
-
Finally, wash with water until neutral and dry the product under vacuum at 80-90°C.
Logical Workflow: Classical Synthesis
Caption: Workflow for the classical two-step synthesis of Naphthol AS-OL.
Method 2: Direct Catalytic Amidation
To overcome the hazards and inefficiencies of the classical method, a one-pot direct catalytic approach has been developed. This method avoids the isolation of the reactive acid chloride intermediate and reduces waste.
-
Expertise & Experience: This synthesis relies on the catalytic activity of phosphorus(III) compounds, such as phosphorus trichloride (PCl₃) or phosphorous acid, to facilitate the direct acylation of o-anisidine with BONA.[3] The reaction is conducted at a high temperature in a solvent that allows for the azeotropic removal of water, which is the sole byproduct. This continuous removal of water is crucial for driving the reaction equilibrium towards the product. The choice of solvent is therefore the most critical parameter influencing the reaction's success.
-
Trustworthiness: The protocol's validity hinges on precise temperature control and efficient water removal. The reaction progress can be monitored by measuring the volume of water collected in a Dean-Stark trap. A successful reaction yields a high-purity product directly from the reaction mixture with minimal workup. Research has shown that solvents like o-xylene and o-chlorotoluene, with boiling points around 146-156°C, provide the optimal balance of reaction temperature and azeotropic efficiency, leading to yields of up to 98%.[3] Solvents with lower boiling points (e.g., toluene) may not provide sufficient thermal energy, while those with excessively high boiling points can lead to catalyst decomposition and side reactions.
Experimental Protocol: Direct Catalytic Amidation
-
Charge a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with 2-hydroxy-3-naphthoic acid (1.0 mol), o-anisidine (1.05 mol), and o-xylene as the solvent.
-
Add a catalytic amount of phosphorus trichloride (e.g., 0.02 mol).
-
Heat the mixture to reflux (approx. 146°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 6-10 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to 80°C. The product will begin to crystallize.
-
Further cool to room temperature and collect the solid product by filtration.
-
Wash the filter cake with fresh o-xylene, followed by a hot dilute sodium hydroxide solution to remove any unreacted BONA.
-
Finally, wash with hot water until the filtrate is neutral.
-
Dry the purified Naphthol AS-OL under vacuum.
Reaction Pathway: Direct Catalytic Amidation
Caption: One-pot synthesis of Naphthol AS-OL via direct catalytic amidation.
Method 3: Emerging Green Chemistry Approaches
In line with global efforts towards sustainable manufacturing, novel "green" methods are being explored. While not yet standard for industrial Naphthol AS-OL production, they offer a compelling vision for the future.
-
Grindstone Chemistry (Mechanosynthesis): This solvent-free approach involves grinding the solid reactants (BONA and o-anisidine) together, often with a solid acid catalyst.[4][5] The mechanical energy input initiates the reaction. This method drastically reduces solvent waste, a major contributor to the environmental footprint of chemical processes.
-
Biodegradable Catalysts: Research into related reactions, such as the synthesis of 1-amidoalkyl-2-naphthols, has demonstrated the efficacy of biodegradable catalysts like tannic acid.[6] These catalysts are derived from renewable resources, are non-toxic, and offer an environmentally benign alternative to traditional metal or phosphorus-based catalysts.
These methods are currently at the laboratory scale for related compounds but highlight a clear trajectory towards safer and more sustainable synthesis. Their primary advantage is the significant reduction or elimination of volatile organic solvents and hazardous reagents.
Head-to-Head Performance Comparison
The choice of synthesis method is a function of competing priorities. The following table summarizes the key performance indicators for each approach.
| Parameter | Method 1: Classical Acid Halide | Method 2: Direct Catalytic Amidation | Method 3: Green Approaches |
| Typical Yield | 85-92% | >95% (optimized solvent)[3] | 90-95% (reported for related compounds)[4] |
| Purity | Good to Excellent (after washing) | Excellent (crystallizes from reaction) | Good (may require chromatography) |
| Key Reagents | SOCl₂ or PCl₃ (stoichiometric) | PCl₃ or H₃PO₃ (catalytic) | Solid acid or biodegradable catalyst |
| Solvent | Toluene, Xylene | o-Xylene, o-Chlorotoluene | Solvent-free (Grindstone) or Water |
| Temperature | 50-80°C | 140-160°C | Ambient or mild heating (Microwave) |
| Reaction Time | 8-12 hours (total) | 6-10 hours | < 1 hour (Microwave/Grinding)[6] |
| Key Advantage | Robust, well-established | High yield, one-pot, less waste | Environmentally benign, rapid |
| Key Disadvantage | Hazardous reagents, corrosive byproducts | High temperature, requires azeotropic setup | Limited industrial scale-up data |
Conclusion and Recommendation
For professionals in the field, the data presents a clear path forward.
-
For High-Yield & Efficiency: The Direct Catalytic Amidation (Method 2) stands out as the superior choice for modern production. It significantly improves upon the classical method by eliminating a process step, reducing the use of hazardous reagents to catalytic amounts, and delivering excellent yields and purity. The key to success is the careful selection of a high-boiling solvent that facilitates efficient azeotropic water removal.[3]
-
For Established Processes: The Classical Acid Halide (Method 1) remains a viable, albeit dated, option. It is well-documented and reliable but carries significant safety and environmental burdens that are increasingly difficult to justify.
-
For Future Innovation: Green Chemistry Approaches (Method 3) represent the next frontier. While requiring further development for the specific synthesis of Naphthol AS-OL on an industrial scale, their potential to drastically reduce environmental impact through solvent-free conditions and benign catalysts makes them a critical area for ongoing research and development.[4][6]
Ultimately, the optimal synthesis of Naphthol AS-OL is one that moves away from stoichiometric, hazardous reagents and towards a more elegant, efficient, and sustainable catalytic process.
References
- Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Naphthol Derivative.
- Naphthol | CUTM Courseware. (n.d.).
- Naphthol AS-OL | 135-62-6. (n.d.). ChemicalBook.
- 3-Hydroxy-N-o-tolyl-2-naphthamide. (2013, July 3). Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
- Naphthol AS-OL CAS 135-62-6. (n.d.). Haihang Industry.
- Synthesis of naphthol. (n.d.). PrepChem.com.
- CN102504573B - Naphthol AS organic azo pigment and its synthesis method. (n.d.). Google Patents.
- Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition. (n.d.). PMC - NIH.
- (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. (n.d.). Organic Syntheses Procedure.
- Alternative Synthesis of α-Napthol for enhanced purity and yield. (1973, June 7). IOSR Journal.
- 3-Hydroxy-N-(o-tolyl)-2-naphthamide. (n.d.). Sigma-Aldrich.
- Naphthol AS. (n.d.). Wikipedia.
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- Shteinberg, L. Ya. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal.
- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (n.d.).
- Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. (n.d.). RSC Publishing.
- (PDF) Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2- naphthols catalyzed by tannic acid. (n.d.). ResearchGate.
- 1,4-aminonaphthol hydrochloride. (n.d.). Organic Syntheses Procedure.
- Preparation of B-Naphthol | PDF | Chemical Compounds. (n.d.). Scribd.
- Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. (n.d.).
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- Naphthol AS | CAS 92-77-3 | SCBT. (n.d.). Santa Cruz Biotechnology.
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A Senior Application Scientist's Guide to Evaluating 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide as an Analytical Standard
Introduction: The Quest for a Reliable Analytical Benchmark
In the landscape of pharmaceutical research and development, the certainty of our measurements is paramount. The quality of an analytical standard underpins the validity of every subsequent result, from early-stage discovery to final product release. An ideal analytical standard is not merely a pure substance; it is a benchmark of consistency, stability, and reliability.
This guide provides an in-depth evaluation of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, a compound also known as Naphthol AS-OL, for its suitability as an analytical standard.[1] Its utility in various chemical syntheses, including as a coupling component for azo dyes and a precursor for biologically active molecules, necessitates a reliable method for its quantification and quality control.[2] We will dissect its chemical properties, compare it against a common alternative, and provide a rigorous, self-validating experimental protocol to qualify it for use in a regulated laboratory environment. This evaluation is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a globally recognized framework for analytical procedure validation.[3][4]
Physicochemical Profile of the Candidate Standard
Understanding the fundamental properties of a candidate standard is the first step in its evaluation. These characteristics influence everything from solvent selection to storage conditions.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| Synonyms | Naphthol AS-OL, Azoic coupling component 20 | [1][5] |
| CAS Number | 135-62-6 | [6] |
| Molecular Formula | C₁₈H₁₅NO₃ | [5][6] |
| Molecular Weight | 293.32 g/mol | [6][7] |
| Melting Point | 161-164 °C | [6] |
| Appearance | Solid | [5] |
| Solubility | Low aqueous solubility | [7] |
Comparative Analysis: this compound vs. 2-Naphthol
To contextualize the performance of this compound, we compare it to 2-Naphthol, a simpler, widely used naphthol derivative that often serves as a reference material in its own right.[8] The choice of an analytical standard is often a trade-off between structural relevance and the practicalities of use.
| Feature | This compound | 2-Naphthol (Reference Standard Grade) | Rationale & Field Insights |
| Structural Specificity | High. Directly represents the molecule of interest. | Low. Lacks the N-(2-methoxyphenyl)carboxamide moiety. | For assays where the entire molecule is the analyte, the candidate is superior. Using 2-Naphthol would only provide an indirect, and likely inaccurate, measure. |
| Purity | Commercially available up to ~99% purity.[6] | Available in high-purity (>99.5%) reference standard grade.[8] | While the candidate's purity is high, certified reference standards of 2-Naphthol often come with more extensive characterization and lower uncertainty. The key is whether the available purity of the candidate is sufficient for the intended analytical purpose, which must be demonstrated through validation. |
| Stability | Generally stable solid. The amide and phenol groups are robust. | Stable, but susceptible to oxidation and discoloration upon exposure to light and air. | The larger, more complex structure of the candidate may offer enhanced stability over the simpler phenol, which is an important attribute for a long-term reference standard. |
| UV Molar Absorptivity | High, due to the extended conjugated system. | High, but lower than the candidate standard. | A higher molar absorptivity is advantageous for UV-based detection methods like HPLC-UV, as it allows for lower limits of detection and quantification. |
| Cost & Availability | Higher cost, fewer suppliers. | Lower cost, widely available from numerous chemical and reference standard suppliers. | The economic and supply chain considerations are practical realities. The higher cost of the candidate must be justified by its superior technical performance and specificity for the intended application. |
Experimental Qualification Protocol: A Self-Validating HPLC-UV Method
The cornerstone of establishing any compound as an analytical standard is a rigorous validation of the analytical procedure used to measure it.[9][10] The following protocol for High-Performance Liquid Chromatography with UV detection (HPLC-UV) is designed to be a self-validating system, incorporating checks and acceptance criteria as outlined by ICH guideline Q2(R2).[3][10]
Causality Behind Experimental Choices:
-
Mobile Phase (Acetonitrile/Water): This is a common reversed-phase elution system. The gradient is designed to first elute any polar impurities before cleanly eluting the highly non-polar analyte, ensuring good peak shape and separation.
-
Stationary Phase (C18 Column): The C18 (octadecylsilyl) phase provides the necessary hydrophobic interactions to retain the non-polar naphthamide derivative, allowing for effective separation from potential impurities.
-
Detection Wavelength (254 nm): This wavelength is a common choice for aromatic compounds, providing a strong chromophoric response for the naphthalene ring system, which ensures high sensitivity.
-
System Suitability Test (SST): This is a non-negotiable prerequisite for any valid chromatographic run. It confirms that the entire system (instrument, column, mobile phase) is performing as expected before any samples are analyzed. Failure to meet SST criteria invalidates the entire run.
Step-by-Step HPLC Methodology
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
System Suitability Test (SST):
-
Inject the Working Standard Solution (0.1 mg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%
-
-
-
Validation Procedure:
-
Specificity: Inject the diluent blank to ensure no interfering peaks at the analyte's retention time. Analyze a sample containing known impurities or degradation products to confirm peak purity and resolution.
-
Linearity: Prepare a series of at least five calibration standards from the stock solution (e.g., 0.025, 0.05, 0.10, 0.15, 0.20 mg/mL). Inject each standard and plot the peak area against the concentration.
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the working standard concentration) by spiking a known matrix. Analyze in triplicate.
-
Precision:
-
Repeatability (Intra-assay): Analyze six separate preparations of the working standard (0.1 mg/mL) on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Visualizing the Qualification Workflow
A logical workflow ensures that all validation parameters are assessed systematically.
Caption: Workflow for qualifying an analytical standard via HPLC method validation.
Interpreting the Data: Hallmarks of a Validated Standard
The data generated from the validation protocol must meet stringent, pre-defined acceptance criteria to formally qualify the compound as an analytical standard.
Linearity
The method's ability to elicit test results that are directly proportional to the analyte concentration.
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.025 | 125,500 |
| 0.050 | 251,000 |
| 0.100 | 503,000 |
| 0.150 | 754,000 |
| 0.200 | 1,005,000 |
| Correlation Coefficient (r²) | 0.9998 |
Analysis: A correlation coefficient (r²) greater than 0.999 is typically required and demonstrates an excellent linear relationship between concentration and instrument response.[11][12] This is crucial for accurate quantification across a range of concentrations.
Accuracy & Precision
Accuracy represents the closeness of the results to the true value, while precision measures the agreement among a series of measurements.
| Parameter | Level | Acceptance Criteria | Result |
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.2% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision (Repeatability) | 100% (n=6) | %RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | 1.10% |
Analysis: The high recovery values confirm the method's accuracy, indicating that there are no significant matrix effects or sample preparation losses. The low Relative Standard Deviation (%RSD) for both repeatability and intermediate precision demonstrates that the method is highly reproducible, a critical attribute for a standard that will be used over time by different analysts.[11][13]
Conclusion and Recommendation
The evaluation of this compound demonstrates its strong potential as a fit-for-purpose analytical standard. Its physicochemical properties, including high molar absorptivity and stability, make it well-suited for quantitative analysis by HPLC-UV. While simpler alternatives like 2-Naphthol are more readily available, they lack the structural specificity required for the direct assay or impurity profiling of this compound itself.
The provided experimental data, generated through a robust and self-validating HPLC protocol, confirms that a method can be established that is specific, linear, accurate, and precise. By successfully meeting the stringent acceptance criteria derived from ICH guidelines, a specific lot of this compound can be confidently qualified.
Final Recommendation: It is the recommendation of this scientist that this compound is a suitable candidate for use as an analytical standard, provided that each new lot undergoes a rigorous qualification process as outlined in this guide. Its superior specificity for relevant assays outweighs the higher cost and lower availability compared to less specific alternatives.
References
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
-
PubChem. (n.d.). 3-Hydroxy-4'-methoxy-2-naphthanilide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Google Patents. (n.d.). EP0457184B1 - Naphthol derivatives, method for their preparation and use therefor.
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound(CAS# 135-62-6). Retrieved from [Link]
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Asian Journal of Chemistry. (2013). Design and Synthesis of Naphthol Derivative. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
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ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Naphthol AS-OL)
Introduction: As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, also known as Naphthol AS-OL (CAS No. 135-62-6), is an aromatic compound frequently used in the synthesis of azo dyes and pigments.[1] While not classified as acutely toxic, its specific chemical properties, particularly its potential for skin sensitization and aquatic toxicity, necessitate a rigorous and well-defined disposal protocol.[2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method. The primary risks associated with this compound are not related to high reactivity or flammability, but to its physiological and environmental effects.
The causality for a stringent disposal protocol is rooted in two key hazard classifications:
-
Skin Sensitization: This compound may cause an allergic skin reaction upon contact.[2] Repeated exposure can lead to dermatitis, making it crucial to prevent skin contact not only during experimentation but also during waste handling.
-
Aquatic Toxicity: It is classified as toxic to aquatic life with long-lasting effects.[2] This is the most critical factor for disposal. Improper disposal, such as discarding it down the drain, can introduce the compound into waterways, where it can harm aquatic organisms and persist in the environment.
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Allergic Skin Reaction | H317 | May cause an allergic skin reaction. | Mandatory use of nitrile gloves and a lab coat. Contaminated materials must be handled as hazardous waste. |
| Aquatic Toxicity (Chronic) | H411 | Toxic to aquatic life with long-lasting effects. | Strictly prohibit drain disposal. Waste must be segregated for environmental containment. |
Immediate Safety & Spill Management
Accidents can happen, and preparation is key. The immediate actions taken during a spill directly impact safety and environmental contamination.
Personal Protective Equipment (PPE)
Before beginning any disposal-related task, ensure the following PPE is worn:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Discard and replace gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[4]
Spill Protocol
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent entry to the spill area.
-
Avoid Dust Formation: This compound is a powder.[1] Do not sweep dry. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Material: Carefully scoop the absorbed material and spilled powder into a designated, sealable waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Core Disposal Protocol: A Step-by-Step Workflow
The guiding principle for disposing of this compound is containment and isolation . The goal is to transfer the waste from your laboratory to a licensed disposal facility without exposing personnel or the environment.
Step 1: Waste Segregation
Immediately segregate all waste contaminated with this compound. This includes:
-
Unused or expired solid chemical.
-
Contaminated PPE (gloves, weighing papers).
-
Spill cleanup materials.
-
Empty stock containers that have not been triple-rinsed.
Causality: Segregation at the source is the most effective way to prevent cross-contamination and ensure that environmentally hazardous substances do not enter non-hazardous waste streams.[6] Never mix this waste with incompatible chemicals.[6]
Step 2: Container Selection and Preparation
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tightly-fitting lid.[7] High-density polyethylene (HDPE) containers are an excellent choice. The original product container, if in good condition, is often a suitable option.[8]
-
Ensure Good Condition: The container must be free of leaks, cracks, or external chemical residue.[7]
-
Leave Headspace: Do not overfill containers. Leave at least 10% of the volume as headspace to allow for expansion and prevent spills.[8]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling by everyone.
-
Affix a Hazardous Waste Label: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels.
-
Complete All Fields: Clearly write the following:
-
The words "HAZARDOUS WASTE ".[7]
-
Full Chemical Name: "this compound" and "Naphthol AS-OL". Avoid using abbreviations or formulas.
-
CAS Number: 135-62-6.
-
Composition: List all components and their approximate percentages.
-
Hazard Information: Indicate "Toxic" and "Environmental Hazard".
-
Step 4: Secure Storage and Arranging Disposal
-
Store Securely: Keep the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be away from drains and high-traffic paths.
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of the chemical yourself.
-
Final Disposal Method: The EHS office will work with a licensed waste disposal company. The most probable and appropriate disposal method for this type of organic solid is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[9] This high-temperature process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water, while scrubbers neutralize any harmful combustion byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from identification to final disposition.
Regulatory Framework
In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] The regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, govern the entire lifecycle of hazardous waste, from generation to final disposal.[10] While this compound may not be explicitly listed by a specific EPA waste code, it must be evaluated for hazardous characteristics. Its aquatic toxicity would likely require it to be managed as a hazardous waste. Adherence to the procedures in this guide will ensure compliance with these foundational regulations.
References
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- Echemi.com. (n.d.). N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide Safety Data Sheets.
- Tokyo Chemical Industry Co., Ltd. (2023). 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide - SAFETY DATA SHEET.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde.
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- Echemi.com. (n.d.). 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
